molecular formula C29H43N5O4S2 B15577031 VH032-thiol-C6-NH2

VH032-thiol-C6-NH2

Número de catálogo: B15577031
Peso molecular: 589.8 g/mol
Clave InChI: GRWPLYITJSUPHS-RMTZWNOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VH032-thiol-C6-NH2 is a useful research compound. Its molecular formula is C29H43N5O4S2 and its molecular weight is 589.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H43N5O4S2

Peso molecular

589.8 g/mol

Nombre IUPAC

(2S,4R)-1-[(2R)-2-acetamido-3-(6-aminohexylsulfanyl)-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H43N5O4S2/c1-19-25(39-18-32-19)22-11-9-21(10-12-22)16-31-27(37)24-15-23(36)17-34(24)28(38)26(33-20(2)35)29(3,4)40-14-8-6-5-7-13-30/h9-12,18,23-24,26,36H,5-8,13-17,30H2,1-4H3,(H,31,37)(H,33,35)/t23-,24+,26-/m1/s1

Clave InChI

GRWPLYITJSUPHS-RMTZWNOUSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of VH032-Thiol-C6-NH2 in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032-thiol-C6-NH2 is a pre-functionalized chemical entity designed to streamline the synthesis of VHL-recruiting PROTACs. This guide provides a detailed exploration of its mechanism of action, supported by experimental protocols and illustrative data.

The Role of this compound in the PROTAC Mechanism

This compound serves as a foundational building block for PROTAC synthesis. It consists of three key components:

  • The VH032 Ligand: This moiety is a potent and specific binder to the VHL E3 ubiquitin ligase, acting as the "anchor" to the UPS.

  • The C6 Alkyl Linker: A six-carbon chain that provides spatial separation between the VHL ligand and the warhead. The length and composition of the linker are critical for optimal ternary complex formation.

  • The Terminal Amine (-NH2) and Thiol (Thioether) Functionality: The primary amine group provides a convenient attachment point for a "warhead"—a ligand that binds to the protein of interest (POI). The thioether linkage within the linker offers specific chemical properties that can influence the overall conformation and stability of the resulting PROTAC.

The overarching mechanism of a PROTAC constructed from this compound is the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by several key parameters. The following table provides illustrative data for a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), constructed using a VH032-C6-linker architecture. It is important to note that these values are representative and will vary depending on the specific warhead and the cellular context.

ParameterDescriptionIllustrative ValueAssay
Kd (VHL) Binding affinity of the PROTAC to the VHL E3 ligase.150 nMSurface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Kd (POI) Binding affinity of the PROTAC to the Protein of Interest (e.g., BRD4).80 nMSPR or ITC
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.25 nMWestern Blot or In-Cell Target Engagement Assays
Dmax The maximum percentage of target protein degradation achievable.>90%Western Blot or In-Cell Target Engagement Assays

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows involved in the characterization of a VH032-based PROTAC.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Complex Ternary Complex Formation cluster_Ubiquitination Ubiquitination Cascade PROTAC VH032-Linker-Warhead VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds E2 E2-Ub VHL->E2 Ub_POI Polyubiquitinated POI E2->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: General mechanism of a VH032-based PROTAC.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Biophysical Biophysical Characterization cluster_Cellular Cellular Assays Start This compound + POI-binding Warhead Synthesis Chemical Ligation Start->Synthesis Purification Purification & Characterization Synthesis->Purification SPR SPR/ITC for Binding Affinity (Kd) Purification->SPR Cell_Treatment Treat Cells with PROTAC SPR->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Target_Engagement In-Cell Target Engagement Cell_Treatment->Target_Engagement

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

PROTAC Synthesis: Amide Bond Formation

This protocol describes a general method for coupling the primary amine of this compound to a carboxylic acid-functionalized warhead.

  • Reagent Preparation: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in DMF to the activated warhead solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Cellular Degradation Assay: Western Blotting

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Seeding: Culture the desired cell line in appropriate growth medium. Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in the cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) in each experiment.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and prepare them for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Separate the proteins by gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of protein degradation relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Biophysical Assay: Surface Plasmon Resonance (SPR)

This protocol describes a method to measure the binding affinity (Kd) of the PROTAC to its target protein and the E3 ligase.

  • Immobilization: Immobilize the purified target protein or the VHL E3 ligase onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the PROTAC in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the PROTAC over the immobilized protein surface and monitor the change in the SPR signal in real-time. Include a reference flow cell to subtract non-specific binding.

  • Data Analysis: After each injection, allow for a dissociation phase where the running buffer flows over the chip. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a valuable tool for the efficient synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature simplifies the chemical synthesis process, allowing researchers to focus on the design and evaluation of novel protein degraders. A thorough understanding of the underlying mechanism, coupled with robust experimental characterization, is essential for the successful development of potent and selective PROTAC-based therapeutics. The protocols and illustrative data presented in this guide provide a solid foundation for researchers entering this exciting field.

The Role of VH032-thiol-C6-NH2 in E3 Ligase Recruitment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032-thiol-C6-NH2, a critical chemical tool in the field of targeted protein degradation. We will delve into its mechanism of action, its role in the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and VH032

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex and is one of the most successfully exploited E3 ligases in PROTAC design.[1] Small molecule ligands that bind to VHL are therefore essential components of many PROTACs. VH032 is a potent and well-characterized ligand for VHL, effectively mimicking the endogenous hypoxia-inducible factor 1α (HIF-1α) protein, a natural substrate of VHL.[4] VH032 binds to VHL with a high affinity, disrupting the VHL:HIF-1α interaction.[4]

This compound is a derivative of VH032 that has been functionalized with a thiol-containing C6 amine linker.[5][6] This linker provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby enabling the creation of a VHL-recruiting PROTAC.[6] The "thiol" group can be used for specific chemical ligation strategies, while the "C6-NH2" provides a flexible spacer and a terminal amine for amide bond formation, a common method for connecting the two ends of a PROTAC.

Quantitative Data on VHL Ligand Binding

LigandBinding TargetKd (nM)Assay MethodReference
VH032 VHL185Isothermal Titration Calorimetry (ITC)[4]
VH298 VHL288.2Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]
MZ1 (VH032-based PROTAC) VHL226.2 (IC50)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]

Signaling Pathways and Mechanism of Action

The recruitment of the VHL E3 ligase by a VH032-based PROTAC initiates a cascade of events leading to the degradation of the target protein. The following diagrams illustrate the key signaling pathways and the mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ub Ubiquitin VHL_bound VHL Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action of a VH032-based PROTAC.

The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the VHL E3 ligase complex, forming a ternary complex. This proximity induces the VHL complex to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and PROTACs derived from it.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general strategy can be inferred from the synthesis of similar molecules and the commercially available precursor, VH032-amine.[8][9]

Workflow for Synthesis:

Synthesis_Workflow start Start with VH032-amine step1 Protect the terminal amine of VH032-amine (e.g., with a Boc group) start->step1 step2 Introduce a thiol-reactive group to the linker precursor (e.g., a protected 6-amino-1-hexanethiol) step1->step2 step3 Couple the protected linker to the VH032 core (e.g., via amide bond formation) step2->step3 step4 Deprotect the thiol and amine groups step3->step4 end This compound step4->end TRFRET_Workflow start Prepare Reagents step1 Serially dilute test compound start->step1 step2 Add compound to 384-well plate step1->step2 step3 Add pre-mixed GST-VCB and Tb-anti-GST step2->step3 step4 Add fluorescent tracer step3->step4 step5 Incubate at room temperature step4->step5 step6 Read TR-FRET signal step5->step6 step7 Analyze data to determine IC50/Ki step6->step7 end Binding Affinity Determined step7->end Ubiquitination_Workflow start Assemble Reaction Components step1 Add E1, E2, Ub, VHL complex, POI, and PROTAC to tubes start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop reaction with loading buffer step3->step4 step5 Run SDS-PAGE step4->step5 step6 Perform Western Blot with anti-POI antibody step5->step6 step7 Visualize ubiquitination ladder step6->step7 end Ubiquitination Confirmed step7->end

References

VH032-Based VHL Ligands: An In-Depth Technical Guide for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase, with the von Hippel-Lindau (VHL) E3 ligase being a prominent choice. The small molecule ligand VH032 has emerged as a critical building block for VHL-recruiting PROTACs, demonstrating potent and selective binding. This technical guide provides a comprehensive overview of VH032-based VHL ligands, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the development of novel PROTAC degraders.

Core Concepts: The Role of VH032 in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. VH032 serves as a potent and selective ligand for VHL, the substrate recognition component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[1] By incorporating VH032 into a PROTAC, researchers can effectively "hijack" the VHL E3 ligase machinery.

The fundamental mechanism of a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein.

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a VH032-based PROTAC is critically dependent on its binding affinity to both the VHL E3 ligase and the target protein, as well as its ability to promote the formation of a stable and productive ternary complex. Below are tables summarizing key quantitative data for VH032 and representative PROTACs derived from it.

Ligand/PROTACBinding TargetAssay TypeKd (nM)IC50 (µM)Reference
VH032VHL-185-[2]
BODIPY FL VH032VCB ComplexTR-FRET3.01-[3]
BODIPY FL VH032VCB ComplexFP100.8-[3][4]
MZ1VHL ComplexSPR29-[5]
MZ1VHL ComplexITC66-[5]
Benzamide Derivative 10VHL--10.4[6]
3-cyanobenzamide 11VHL--8.9[6]

Table 1: Binding Affinities of VH032 and Derivatives to VHL. This table summarizes the binding affinities of VH032 and some of its derivatives to the VHL E3 ligase complex, as determined by various biophysical assays.

Key Experimental Protocols

The development and characterization of VH032-based PROTACs rely on a suite of robust biophysical and cellular assays. Here, we detail the methodologies for several key experiments.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (k_on and k_off) and equilibrium dissociation constants (K_d).

Objective: To determine the binding affinity and kinetics of VH032-based PROTACs to VHL and the target protein, and to characterize the formation of the ternary complex.

Methodology:

  • Immobilization:

    • Activate a streptavidin-coated sensor chip according to the manufacturer's protocol.

    • Inject a solution of biotinylated VHL E3 ligase complex (VBC: VHL, Elongin B, and Elongin C) to immobilize it onto the sensor surface. Aim for an immobilization level of approximately 100 resonance units (RUs).

  • Binary Interaction Analysis (PROTAC to VHL):

    • Prepare a series of dilutions of the VH032-based PROTAC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

    • Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a mild regeneration buffer if necessary.

  • Ternary Complex Formation Analysis:

    • Pre-incubate the VH032-based PROTAC with a constant concentration of the target protein.

    • Inject the pre-incubated mixture over the immobilized VHL surface.

    • Alternatively, inject the target protein over a surface pre-saturated with the PROTAC.

    • Analyze the data to determine the cooperativity of ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to calculate k_on, k_off, and K_d values.[7]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding constant (K_a, the inverse of K_d), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the interaction between a VH032-based PROTAC and the VHL E3 ligase.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the VHL E3 ligase complex and the VH032-based PROTAC in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas all solutions before use.

  • ITC Experiment:

    • Load the VHL protein complex into the sample cell and the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the VHL solution while monitoring the heat changes.

    • Each titration should consist of an initial small injection followed by multiple larger injections to ensure saturation.[7]

    • Conduct the experiment at a constant temperature (e.g., 25°C) with constant stirring.[7]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (K_d, ΔH, ΔS, and n).[7]

Fluorescence Polarization (FP) for High-Throughput Binding Assays

FP is a solution-based, homogeneous technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.

Objective: To determine the binding affinity of VH032-based PROTACs to the VHL complex in a competitive binding format.

Methodology:

  • Assay Principle: A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescent derivative of VH032 like BODIPY FL VH032) is used as a probe.[3][4][8] When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL complex, its tumbling is restricted, leading to an increase in polarization.

  • Competitive FP Assay:

    • Prepare a solution containing the VHL E3 ligase complex and the fluorescent probe at concentrations that result in a significant polarization signal.

    • Add increasing concentrations of the unlabeled VH032-based PROTAC.

    • The PROTAC will compete with the fluorescent probe for binding to VHL, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the PROTAC concentration.

    • Fit the data to a competitive binding equation to determine the IC_50 value, which can then be converted to a K_i value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive assay for studying biomolecular interactions in a homogeneous format, minimizing background fluorescence interference.

Objective: To measure the binding affinity of VH032-based PROTACs to the VHL complex.

Methodology:

  • Assay Principle: This assay utilizes a terbium-labeled anti-GST antibody as the donor fluorophore and a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032) as the acceptor.[3] The VHL complex is GST-tagged. When the fluorescent probe binds to the GST-VHL complex, the donor and acceptor are brought into close proximity, allowing for FRET to occur.

  • Competitive TR-FRET Assay:

    • Incubate the GST-VHL complex with the terbium-labeled anti-GST antibody and the fluorescent VH032 probe.

    • Add increasing concentrations of the unlabeled VH032-based PROTAC.

    • The unlabeled PROTAC will compete for binding, leading to a decrease in the TR-FRET signal.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to determine the IC_50 value.

Visualizing the Core Mechanisms and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of a VH032-based PROTAC and a typical experimental workflow for its development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC VH032-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: Mechanism of action for a VH032-based PROTAC.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular & In Vivo Evaluation Design PROTAC Design (POI Ligand, Linker, VH032) Synthesis Chemical Synthesis & Purification Design->Synthesis Binary_Binding Binary Binding Assays (SPR, ITC, FP, TR-FRET) - POI Binding - VHL Binding Synthesis->Binary_Binding Ternary_Complex Ternary Complex Formation (SPR, ITC) Binary_Binding->Ternary_Complex Cell_Permeability Cell Permeability Assays Binary_Binding->Cell_Permeability Structural_Studies Structural Biology (X-ray, Cryo-EM) Ternary_Complex->Structural_Studies Degradation_Assay Target Degradation (Western Blot, MS-Proteomics) Cell_Permeability->Degradation_Assay Functional_Assay Cellular Functional Assays (Viability, Phenotypic) Degradation_Assay->Functional_Assay In_Vivo In Vivo Efficacy & Pharmacokinetics Functional_Assay->In_Vivo Optimization Lead Optimization In_Vivo->Optimization Iterative Optimization Optimization->Design

Figure 2: Experimental workflow for novel PROTAC development.

Conclusion

VH032 has solidified its position as a cornerstone for the development of VHL-recruiting PROTACs. Its well-characterized binding to VHL provides a robust anchor for the rational design of potent and selective protein degraders. This guide has provided a detailed overview of the quantitative aspects, experimental methodologies, and conceptual frameworks essential for researchers venturing into this exciting field. By leveraging the information and protocols outlined herein, scientists and drug developers can accelerate the design-synthesis-test-analyze cycle, paving the way for the next generation of transformative therapeutics based on targeted protein degradation. The continued exploration of VH032 derivatives and the application of advanced biophysical and cellular characterization techniques will undoubtedly unlock the full potential of this powerful technology.

References

Unveiling the Targets: A Technical Guide to VH032-Thiol-C6-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. This in-depth technical guide focuses on PROTACs constructed using the versatile E3 ligase ligand-linker conjugate, VH032-thiol-C6-NH2. This building block incorporates the potent von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a thiol-containing C6 linker ending in an amine group, providing a versatile handle for conjugation to various target protein ligands. Here, we explore the key targets of this compound based PROTACs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome. VH032 is a potent and selective ligand for the VHL E3 ligase, binding with a dissociation constant (Kd) of 185 nM and disrupting the VHL:HIF-1α interaction[1]. The this compound conjugate provides a pre-functionalized VHL ligand, streamlining the synthesis of novel PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound based PROTAC POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase VHL->POI Ubiquitination VHL->PROTAC Binds to VH032 Ligand Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: General mechanism of action for a VH032-based PROTAC.

Key Targets of VH032-based PROTACs

PROTACs utilizing the VH032 E3 ligase ligand have been successfully developed to target a range of proteins implicated in various diseases. While specific data for the "thiol-C6-NH2" linker variant is often embedded within broader studies, the following targets are prominently featured in the literature for VH032-based degraders.

Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, particularly BRD4, are critical regulators of gene expression and are well-established therapeutic targets in oncology. VH032-based PROTACs have demonstrated potent and selective degradation of BET proteins. Notably, the landmark PROTAC, MZ1, incorporates a VH032 derivative to effectively degrade BRD2, BRD3, and BRD4[2][3].

PROTACTarget(s)DC50DmaxCell LineReference
MZ1BRD4~10-100 nM>90%Various Cancer Cells[3]
BETd-260BRD2/3/4<10 nM>95%RS4;11Not explicitly this compound based

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific linker and target ligand used in the final PROTAC construct.

Other Notable Targets

Beyond BET proteins, the versatility of the VH032 scaffold has been leveraged to target a diverse array of proteins:

  • SMARCA2 and SMARCA4: These are ATP-dependent helicase components of the SWI/SNF chromatin remodeling complex. A VH032-based PROTAC has been shown to induce partial degradation of SMARCA2 and SMARCA4[4].

  • Estrogen-Related Receptor Alpha (ERRα): This orphan nuclear receptor is involved in cellular metabolism and has been implicated in cancer. VH032-based PROTACs have been successfully developed to degrade ERRα[3][5].

  • Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2): A key signaling molecule in the innate immune response, RIPK2 has been targeted for degradation by VH032-containing PROTACs[3][5].

  • AKT: This serine/threonine kinase is a central node in cell signaling pathways that promote survival and growth. PROTACs utilizing a VH032-based E3 ligase binder have been designed to degrade AKT[6].

  • Embryonic Ectoderm Development (EED): As a component of the PRC2 complex, EED plays a crucial role in gene silencing. VH032-based PROTACs have been synthesized to target EED for degradation[6].

  • GFP-HaloTag7: As a proof-of-concept, a VH032-based PROTAC has been shown to effectively degrade this fusion protein, demonstrating the modularity of the technology[6].

Experimental Protocols

The characterization of PROTACs involves a series of key experiments to determine their efficacy and mechanism of action. Below are generalized protocols for essential assays.

Western Blotting for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Antibodies E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H BRD4_Signaling_Pathway cluster_0 PROTAC Intervention cluster_1 Downstream Effects PROTAC VH032-based BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Induces Degradation cMYC c-MYC Transcription BRD4->cMYC Promotes CellCycle Cell Cycle Progression BRD4->CellCycle Promotes cMYC->CellCycle Drives Apoptosis Apoptosis cMYC->Apoptosis Inhibits

References

An In-depth Technical Guide to VH032-thiol-C6-NH2: A Key Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VH032-thiol-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other therapeutic areas.

Core Compound Information

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the VH032 moiety, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is connected to a C6 amino linker with a terminal thiol group, which allows for conjugation to a ligand that binds to a target protein of interest. By recruiting the VHL E3 ligase to the target protein, a PROTAC molecule containing this compound can induce the ubiquitination and subsequent degradation of that protein by the proteasome.

Chemical Properties

The key chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 2098836-63-4[1]
Molecular Formula C29H43N5O4S2
Molecular Weight 589.81 g/mol
Appearance Solid Powder
Purity Typically ≥98%
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability.
Chemical Name (2S,4R)-1-[(2R)-3-[(6-aminohexyl)sulfanyl]-2-acetamido-3-methylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Synthesis Outline

The synthesis of this compound involves the coupling of a VH032 amine precursor with a bifunctional C6 linker containing a protected thiol group and an activated functional group for amide bond formation. A feasible, column chromatography-free, multi-gram scale synthetic process for the key building block, VH032 amine hydrochloride, has been reported, which can be produced with a 65% overall yield and 97% purity.[2][3] The final step in the synthesis of this compound would involve the deprotection of the thiol group.

Mechanism of Action: The PROTAC Pathway

PROTACs containing this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_1 Ubiquitin-Proteasome System Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex Binds to Target Ligand PROTAC VH032-based PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds to VH032 Ligand Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Polyubiquitination Ubiquitinated_Target->Proteasome Recognition Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Varying concentrations and times) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: Degradation Results Analysis->End

References

The Discovery and Development of VH032: A Cornerstone Ligand for VHL-based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein homeostasis. Its ability to recognize and target specific proteins for degradation via the ubiquitin-proteasome system has made it a prime target for therapeutic intervention, particularly in the burgeoning field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. The development of potent and selective small-molecule ligands for E3 ligases is fundamental to the advancement of PROTAC technology.[1][2][3] VH032 has emerged as a pivotal, widely-utilized ligand for VHL, serving as a foundational tool for the development of numerous PROTACs.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and characterization of VH032 and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Discovery and Structure-Based Design

The design of small-molecule VHL inhibitors, including VH032, was spurred by the need for non-peptidic ligands to overcome the limitations of early peptide-based PROTACs.[4] The strategy centered on mimicking the critical protein-protein interactions between VHL and its natural substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α).[1] A key interaction is mediated by the post-translationally hydroxylated proline residue (Hyp564) of HIF-1α, which binds to a specific pocket on VHL.[1][6][7]

Initial efforts focused on derivatives of (2S,4R)-4-hydroxyproline (Hyp) to replicate this crucial binding motif.[4] Through structure-guided design and optimization, researchers developed second-generation inhibitors with significantly improved binding affinities.[1] VH032 represents a key milestone in this optimization process, featuring a phenyl group connected to a methyl thiazole (B1198619) moiety on the right-hand side (RHS) of the Hyp core and a tert-leucine group on the left-hand side (LHS).[1][4] The co-crystal structure of VH032 bound to the VCB (VHL, Elongin C, Elongin B) complex (PDB: 4W9H) has been instrumental in understanding its binding mode and guiding further development.[1]

Quantitative Binding Affinity Data

The binding affinity of VH032 and its derivatives for the VHL protein has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from the literature, providing a comparative view of the potency of these ligands.

CompoundAssay TypeIC50 (nM)Ki (nM)Kd (nM)Reference
VH032 TR-FRET77.833.4-[6]
FP352.2142.1-[6]
---185[4][8]
VH298 TR-FRET44.018.9-[6]
FP288.2110.4-[6]
MZ1 (PROTAC) TR-FRET14.76.3-[6]
FP226.279.7-[6]
VH032 amine TR-FRET13,3005,700-[6]
VH032 phenol TR-FRET34.014.6-[6]
FP212.577.9-[6]
BOC-VH032 TR-FRET4,9002,100-[6]
FP16,3008,000-[6]
VH032-PEG4-amine TR-FRET5.96.8-[6]
FP430.8181.0-[6]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization.

Signaling Pathway and Mechanism of Action

VH032 functions by competitively inhibiting the interaction between VHL and HIF-1α.[8] In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, creating a binding site for VHL.[2] The VHL-elongin C-elongin B (VCB) complex, a component of the CRL2VHL E3 ubiquitin ligase, then polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[1][9] By occupying the Hyp-binding pocket of VHL, VH032 prevents the recognition of hydroxylated HIF-1α, leading to its stabilization and accumulation.[1][9] This, in turn, activates the hypoxic response, upregulating the transcription of HIF target genes.[1][9] When incorporated into a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase to a new target protein for degradation.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by VH032 HIF1a HIF-1α PHD PHD Enzymes (O2, Fe2+) HIF1a->PHD Hydroxylation OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VHL Complex (VCB) OH_HIF1a->VHL_complex Binding Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation VH032 VH032 VHL_complex_inhibited VHL Complex (VCB) VH032->VHL_complex_inhibited Inhibition OH_HIF1a_stable Hydroxylated HIF-1α (stabilized) Hypoxic_Response Hypoxic Response (Gene Transcription) OH_HIF1a_stable->Hypoxic_Response

VHL-HIF-1α signaling pathway and inhibition by VH032.

Experimental Protocols

Synthesis of VH032

A common synthetic route for VH032 involves the acetylation of VH032 amine.[6][7] While several multi-step synthetic processes have been developed, including column chromatography-free methods for large-scale production, a simplified final step is outlined below.[10][11][12]

Materials:

Procedure:

  • Dissolve VH032 amine in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add acetic anhydride (Ac₂O) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product using a Prep-HPLC system to yield VH032. A 60.6% yield has been reported for this final step.[6][7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to measure the binding affinity of ligands to the VHL complex in a high-throughput format. It relies on the energy transfer between a terbium-labeled antibody (donor) and a fluorescently-labeled VHL ligand (acceptor) when in close proximity.

TR_FRET_Workflow start Start: Prepare Reagents prepare_plate Add Assay Buffer, Test Compound (e.g., VH032), and GST-VCB Complex to 384-well plate start->prepare_plate incubate1 Incubate at Room Temperature prepare_plate->incubate1 add_probe Add BODIPY FL VH032 Probe and Tb-anti-GST Antibody incubate1->add_probe incubate2 Incubate for 90 minutes at Room Temperature add_probe->incubate2 read_plate Read Plate on TR-FRET Reader (Excitation: 340 nm, Emission: 495 nm & 520 nm) incubate2->read_plate analyze Analyze Data: Calculate TR-FRET Ratio and IC50 Values read_plate->analyze end End analyze->end

Workflow for a VH032-based TR-FRET binding assay.

General Protocol:

  • Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4).

  • In a suitable microplate (e.g., 384-well), add the test compounds at various concentrations. DMSO is a common solvent, but its concentration should typically be kept at or below 1% to avoid assay interference.[6]

  • Add the VHL protein complex (e.g., GST-VCB) to the wells.

  • Add the fluorescent probe (e.g., BODIPY FL VH032) and the terbium-labeled anti-GST antibody.[6]

  • Incubate the plate for a set period (e.g., 90 minutes) at room temperature, protected from light.[6]

  • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

  • Calculate the ratio of acceptor to donor fluorescence. This ratio will decrease as the test compound displaces the fluorescent probe from the VHL complex.

  • Plot the TR-FRET ratio against the log of the test compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay

The FP assay is another common method to study ligand-protein interactions. It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

General Protocol:

  • The assay is performed similarly to the TR-FRET assay, but without the terbium-labeled antibody.

  • The assay buffer, VHL complex, test compounds, and a fluorescent probe (e.g., BODIPY FL VH032) are combined in a microplate.[6][7]

  • After incubation (e.g., 90 minutes), the fluorescence polarization is measured using a plate reader equipped with polarization filters (e.g., excitation at 485 nm and emission at 520 nm).[6][7]

  • Binding of the fluorescent probe to the VHL complex slows its rotation, increasing the polarization value.

  • Competitive inhibitors will displace the probe, decreasing the polarization. IC50 values are determined by plotting the change in polarization against inhibitor concentration.

Application in PROTAC Development

VH032 is a cornerstone of VHL-based PROTAC design. Its well-characterized binding and established synthetic handles allow for its conjugation to a wide variety of ligands for target proteins of interest. The VH032 moiety serves as the "hijacking" component, recruiting the VHL E3 ligase to the target protein, which is bound by the other ligand on the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the target protein, marking it for degradation. The modular nature of PROTACs, enabled by versatile E3 ligase ligands like VH032, allows for the rapid generation of libraries to screen for potent and selective degraders.[10][12]

PROTAC_Logic PROTAC PROTAC Molecule VH032_moiety VH032 Ligand PROTAC->VH032_moiety contains Linker Linker PROTAC->Linker contains POI_ligand POI Ligand PROTAC->POI_ligand contains Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL VHL E3 Ligase VH032_moiety->VHL binds POI Protein of Interest (POI) POI_ligand->POI binds VHL->Ternary_Complex POI->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination facilitates Degradation POI Degradation Ubiquitination->Degradation leads to

Logical relationship of VH032 in PROTAC-mediated protein degradation.

Conclusion and Future Directions

VH032 has proven to be an indispensable tool in the field of targeted protein degradation. Its discovery, born from meticulous structure-based design, has enabled the development of a vast array of VHL-recruiting PROTACs. While potent, VH032 and its early derivatives exhibit some liabilities, such as poor cell permeability and oral bioavailability, due to their peptidic nature.[5] Current research focuses on overcoming these limitations by developing next-generation VHL ligands with improved pharmacokinetic properties.[5] Nonetheless, the foundational work on VH032 continues to inform the design of novel E3 ligase ligands and expand the therapeutic potential of targeted protein degradation. The detailed methodologies and quantitative data presented herein serve as a valuable resource for researchers aiming to leverage this powerful chemical biology tool.

References

Methodological & Application

Application Notes and Protocols for VH032-thiol-C6-NH2 PROTAC Synthesis for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of a Proteolysis Targeting Chimera (PROTAC) aimed at the degradation of the Bromodomain-containing protein 4 (BRD4). The PROTAC is constructed using the von Hippel-Lindau (VHL) E3 ligase ligand VH032 functionalized with a thiol-C6-amine linker, which is then coupled to a suitable BRD4 targeting warhead, such as a derivative of the known BRD4 inhibitor, JQ1.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A typical PROTAC consists of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical regulator of gene expression, including key oncogenes like c-MYC. Its role in various cancers has made it a prime target for therapeutic intervention. While small molecule inhibitors of BRD4 have shown promise, PROTAC-mediated degradation offers a distinct and potentially more efficacious therapeutic strategy by eliminating the entire protein rather than just inhibiting its function.

This application note details a representative protocol for the synthesis of a BRD4-targeting PROTAC utilizing the VH032-thiol-C6-NH2 linker and provides standard methodologies for its biological evaluation.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the BRD4 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System BRD4 BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex Binds to JQ1 moiety PROTAC VH032-Linker-JQ1 PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds to VH032 moiety Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination E2 Ub-conjugating enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated degradation of BRD4.

Representative Synthesis Protocol

Part 1: Synthesis of VH032-Amine

The synthesis of the VHL ligand precursor, VH032-amine, is a multi-step process that has been described in the literature. A representative scheme is outlined below, starting from commercially available materials.

VH032_Synthesis cluster_synthesis VH032-Amine Synthesis SM1 4-Bromo-benzylamine Int1 Intermediate 1 SM1->Int1 SM2 (S)-Boc-hydroxyproline SM2->Int1 Amide Coupling Int2 Intermediate 2 Int1->Int2 SM3 4-Methylthiazole SM3->Int2 Suzuki Coupling VH032_Boc Boc-Protected VH032-Amine Int2->VH032_Boc SM4 (S)-Boc-tert-leucine SM4->VH032_Boc Amide Coupling VH032_Amine VH032-Amine VH032_Boc->VH032_Amine Boc Deprotection

Synthetic scheme for VH032-Amine.

Part 2: Synthesis of the JQ1-VH032 PROTAC

The following is a representative protocol for the final coupling steps.

Materials and Reagents:

  • VH032-amine

  • 6-Bromo-1-hexene

  • Thioacetic acid

  • Potassium hydroxide

  • N-(tert-Butoxycarbonyl)-6-aminohexanoic acid

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Synthesis of the Thiol-C6-Amine Linker:

    • React VH032-amine with a suitable bifunctional C6 linker precursor, for instance, by alkylation with a protected amino-C6-thiol derivative. A more direct, though less controlled, approach could involve reacting with a halo-C6-thiol reagent followed by amination. Given the commercial availability of this compound, it is often more practical for research purposes to procure this intermediate.[1][2][3]

  • Coupling of JQ1-acid to the Linker:

    • Dissolve JQ1-acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Experimental Protocols for Biological Evaluation

1. Western Blot Analysis for BRD4 Degradation

This protocol is used to determine the dose- and time-dependent degradation of BRD4 in cells treated with the synthesized PROTAC.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, or a relevant leukemia cell line).

  • PROTAC stock solution (in DMSO).

  • Cell culture medium and supplements.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50 (half-maximal degradation concentration).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Probe the same membrane for a loading control to ensure equal protein loading.

2. Quantitative Proteomics

For a more comprehensive understanding of the PROTAC's specificity, quantitative proteomics can be employed.

Procedure:

  • Treat cells with the PROTAC or vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ).

  • Combine the labeled peptides and analyze by LC-MS/MS.

  • Identify and quantify the relative abundance of proteins across the different treatment groups to identify off-target effects.

3. Ternary Complex Formation Assays

Various biophysical techniques can be used to confirm the formation of the BRD4-PROTAC-VHL ternary complex.

  • Surface Plasmon Resonance (SPR): Immobilize either BRD4 or the VHL complex on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing BRD4 and the VHL complex to measure the thermodynamics of the interaction.

  • Fluorescence Polarization (FP): Use a fluorescently labeled ligand for either BRD4 or VHL and measure the displacement by the PROTAC in the presence of the other protein.

Quantitative Data Summary

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various reported JQ1-based BRD4 PROTACs that utilize the VHL E3 ligase. While the exact linker may differ from this compound, these values provide a benchmark for the expected efficacy.

PROTAC NameE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
MZ1VH032PEGHeLa~25>90[4]
ARV-771VHL ligandProprietary22Rv1<5>95N/A
A1874VHL ligandProprietaryRS4;110.8>95N/A
PROTAC 1VH032PEGHEK293<100>90N/A

Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of the BRD4 PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of JQ1-C6-thiol-VH032 PROTAC Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Treatment PROTAC Treatment (Dose- and Time-course) Purification->Treatment Cell_Culture Cell Culture (e.g., HeLa, MDA-MB-231) Cell_Culture->Treatment Degradation_Assay BRD4 Degradation Assay (Western Blot) Treatment->Degradation_Assay Quant_Proteomics Quantitative Proteomics (Specificity) Treatment->Quant_Proteomics Functional_Assay Functional Assays (e.g., Cell Viability, c-MYC levels) Treatment->Functional_Assay Ternary_Complex Ternary Complex Assay (SPR, ITC, FP)

General workflow for PROTAC synthesis and evaluation.

Conclusion

This application note provides a framework for the synthesis and evaluation of a BRD4-targeting PROTAC using the this compound linker. The provided protocols are representative and may require optimization based on specific experimental conditions and available resources. The successful synthesis and validation of such a PROTAC can provide a valuable tool for studying BRD4 biology and for the development of novel cancer therapeutics.

References

Application Notes & Protocols: In Vitro Degradation Assay for VH032-thiol-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VH032 is a well-established ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] The stability of a PROTAC molecule, such as one containing VH032-thiol-C6-NH2, is a crucial parameter in drug discovery, directly influencing its pharmacokinetic profile and in vivo efficacy.[4][5] Compounds that degrade too rapidly in biological matrices like plasma or are quickly metabolized by liver enzymes may have a short half-life and poor bioavailability.[4][5]

This document provides detailed protocols for assessing the in vitro degradation of this compound, a putative PROTAC component, in two key biological matrices: plasma and human liver microsomes. These assays are designed to identify potential metabolic liabilities and predict the compound's stability. The primary analytical method for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for these studies.[6][7]

Plasma Stability Assay

1.1 Objective: To determine the stability of this compound in plasma from various species (e.g., human, rat, mouse) by measuring its disappearance over time. This assay helps identify susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[5]

1.2 Experimental Protocol:

1.2.1 Materials and Reagents:

  • Test Compound: this compound

  • Stock Solution: 10 mM of the test compound in 100% DMSO.

  • Plasma: Pooled heparinized plasma (human, rat, mouse, etc.) from a commercial vendor. Store at -80°C until use.

  • Control Compounds:

    • Positive Control (unstable): Propantheline (known to be rapidly hydrolyzed).

    • Negative Control (stable): Verapamil.

  • Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS), pH 7.4.

  • Termination Solution: Acetonitrile (B52724) (ACN) containing a suitable internal standard (IS), e.g., a structurally similar but isotopically labeled compound or another stable, non-interfering compound.

  • Equipment: 37°C incubator, centrifuge, 96-well polypropylene (B1209903) plates, multichannel pipettes, LC-MS/MS system.

1.2.2 Assay Procedure:

  • Preparation:

    • Thaw frozen plasma in a 37°C water bath and keep on ice.

    • Prepare a working stock solution of this compound by diluting the 10 mM DMSO stock.

    • Pre-warm the 96-well plate and plasma to 37°C for 10-15 minutes.

  • Incubation:

    • In a 96-well plate, add the test compound to the pre-warmed plasma to achieve a final concentration of 1 µM.[4][8] The final DMSO concentration should be kept low (≤0.5%) to avoid affecting enzyme activity.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.[5][8]

    • The 0-minute time point is crucial as it represents 100% of the initial compound concentration. This sample is prepared by adding the termination solution before adding the plasma.

  • Reaction Termination:

    • To stop the reaction at each time point, add 3-4 volumes of ice-cold acetonitrile (containing the internal standard) to the sample aliquot.

    • Vortex or mix well to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound. The peak area ratio of the analyte to the internal standard is used for quantification.[5]

1.3 Data Presentation:

The results are typically presented as the percentage of the parent compound remaining at each time point relative to the 0-minute sample. From these data, the in vitro half-life (t½) can be calculated.

Table 1: Plasma Stability of this compound

Time (min) % Remaining (Human Plasma) % Remaining (Rat Plasma) % Remaining (Mouse Plasma)
0 100 100 100
5 98.5 95.2 91.3
15 95.1 88.7 79.5
30 89.8 76.4 62.1
60 80.2 55.9 38.6
120 65.7 31.2 14.8

| t½ (min) | >120 | ~65 | ~40 |

Liver Microsomal Stability Assay

2.1 Objective: To evaluate the metabolic stability of this compound when incubated with human liver microsomes.[9] This assay primarily assesses metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug metabolism in the liver.[10]

2.2 Experimental Protocol:

2.2.1 Materials and Reagents:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Liver Microsomes: Pooled human liver microsomes (HLM), typically at a stock concentration of 20 mg/mL. Store at -80°C.

  • Reaction Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[11][12]

  • NADPH Regenerating System: A solution containing cofactors necessary for CYP enzyme activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9][12]

  • Control Compounds:

    • High Clearance: Midazolam or Dextromethorphan.

    • Low Clearance: Warfarin.

  • Termination Solution: Ice-cold acetonitrile (ACN) with an internal standard.

  • Equipment: 37°C shaking water bath or incubator, centrifuge, 96-well plates, LC-MS/MS system.

2.2.2 Assay Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer. Keep on ice.[13]

    • Prepare the test compound solution in the reaction buffer.

  • Incubation Setup:

    • The reaction mixture should contain the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5-1.0 mg/mL), and buffer.[11]

    • Prepare two sets of reactions for each compound: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) to check for non-NADPH-dependent degradation.

  • Initiating the Reaction:

    • Pre-incubate the plate containing microsomes and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN with an internal standard.[11]

    • The 0-minute sample is prepared by adding the termination solution before the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed to pellet proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

2.3 Data Presentation:

Data is plotted as the natural logarithm of the percent remaining versus time. The slope of this line gives the elimination rate constant (k), which is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Table 2: Microsomal Stability of this compound

Time (min) % Remaining (+NADPH) % Remaining (-NADPH)
0 100 100
5 92.1 99.5
15 75.3 98.9
30 54.8 98.2
45 39.9 97.5
60 28.1 96.8
t½ (min) ~35 >120

| Clint (µL/min/mg protein) | ~55 | <5 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro degradation assays described.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Data Analysis p1 Prepare 10 mM Stock of this compound in DMSO p3 Prepare Working Solutions & Controls p1->p3 p2 Thaw Biological Matrix (Plasma or Microsomes) p2->p3 a1 Combine Test Compound with Matrix in 96-well plate p3->a1 a2 Incubate at 37°C a1->a2 a3 Collect Aliquots at Time Points (0-120 min) a2->a3 s1 Terminate Reaction with Cold ACN + Internal Standard a3->s1 s2 Centrifuge to Pellet Proteins s1->s2 s3 Transfer Supernatant for Analysis s2->s3 d1 Quantify Compound by LC-MS/MS s3->d1 d2 Calculate % Remaining vs. Time d1->d2 d3 Determine Half-Life (t½) and Intrinsic Clearance (Clint) d2->d3 end end d3->end Final Report

Caption: Workflow for in vitro degradation assays.

References

Application Notes and Protocols for In Vivo Protein Knockdown Studies Using VH032-Thiol-C6-NH2-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins, offering a powerful strategy for therapeutic intervention and biological research. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The derivative, VH032-thiol-C6-NH2, provides a versatile linker with a terminal amine group, enabling the conjugation to a variety of target protein ligands to create potent and specific PROTACs for in vivo applications.

This document provides detailed application notes and protocols for the utilization of PROTACs constructed with this compound for in vivo protein knockdown studies. It covers the mechanism of action, formulation and administration strategies, and methods for assessing target protein degradation and downstream effects.

Mechanism of Action

PROTACs utilizing this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand binds to the protein of interest (POI). This proximity induces the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the POI. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective knockdown.[1][2][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC VH032-based PROTAC POI->PROTAC Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_VHL_PROTAC POI-PROTAC-VHL Ternary Complex Ub->POI_VHL_PROTAC Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Releases POI_Ub Polyubiquitinated POI POI_VHL_PROTAC->POI_Ub Polyubiquitination PROTAC_released PROTAC (recycled) POI_VHL_PROTAC->PROTAC_released Released POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action of a VH032-based PROTAC.

Data Presentation: In Vivo Efficacy of a Hypothetical this compound-Based PROTAC

The following tables summarize representative quantitative data from a hypothetical in vivo study using a PROTAC constructed with this compound to target a specific oncoprotein in a mouse xenograft model.

Table 1: In Vivo Efficacy in Xenograft Model

Animal ModelCell LineDosage (mg/kg)Administration RouteDosing ScheduleDuration (days)Outcome
BALB/c nude miceHuman Cancer Cell Line50Intraperitoneal (i.p.)Once daily21Significant tumor growth inhibition

Table 2: In Vivo Pharmacodynamic Effects

Animal ModelTreatment GroupBiomarkerResult
Xenograft Tumors50 mg/kg PROTACTarget Protein Level>80% reduction in tumor tissues
Xenograft Tumors50 mg/kg PROTACDownstream Signaling Marker (e.g., p-ERK)Significant reduction in tumor tissues

Experimental Protocols

PROTAC Formulation for In Vivo Administration

The physicochemical properties of PROTACs, such as high molecular weight and hydrophobicity, often present challenges for formulation.[4] A common vehicle for in vivo administration is a solution that enhances solubility and stability.

Materials:

  • This compound-based PROTAC powder

  • N,N-dimethylacetamide (DMA)

  • Solutol HS 15 or PEG300 and Tween 80

  • Phosphate-buffered saline (PBS) or Saline

  • Sterile vials

  • Vortex mixer

  • Sonicator

Protocol:

  • Vehicle Preparation: A common vehicle can be prepared with 5% DMA, 10% Solutol HS 15, and 85% PBS.[4] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used.[5] Warm the vehicle slightly to ensure all components are dissolved.

  • PROTAC Dissolution: Add the pre-weighed PROTAC powder to the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving a 200 µL injection).

  • Homogenization: Vortex the mixture vigorously and sonicate until the PROTAC is completely dissolved.

  • Fresh Preparation: It is recommended to prepare the formulation fresh daily before administration.

In Vivo Xenograft Model and PROTAC Administration

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of a this compound-based PROTAC.

Materials:

  • BALB/c nude mice (or other appropriate immunocompromised strain)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles for cell implantation and drug administration

  • Digital calipers

Protocol:

  • Cell Culture and Implantation: Culture the selected cancer cells under standard conditions. Harvest the cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel to support initial tumor growth.[6] Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width^2.[4]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (typically n=8-10 mice per group).[4]

  • PROTAC Administration: Administer the formulated PROTAC or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 21 days).[4]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and collect blood and other tissues for further analysis.[4]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[4]

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow A Cell Culture & Implantation (Subcutaneous Xenograft) B Tumor Growth Monitoring A->B C Randomization of Mice B->C D PROTAC/Vehicle Administration (e.g., i.p., daily) C->D E Continued Monitoring (Tumor Volume & Body Weight) D->E F Endpoint: Euthanasia & Tissue Collection E->F G Data Analysis (TGI, PK/PD) F->G

Caption: General workflow for an in vivo PROTAC efficacy study.

Pharmacodynamic (PD) Analysis: Western Blot for Protein Knockdown

To confirm that the observed anti-tumor effects are due to the degradation of the target protein, it is crucial to perform pharmacodynamic analysis on the collected tumor tissues.

Materials:

  • Excised tumor tissues

  • Liquid nitrogen

  • RIPA buffer with protease and phosphatase inhibitors

  • Mechanical homogenizer

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imaging system

Protocol:

  • Tissue Homogenization and Protein Extraction: Flash-freeze the excised tumor samples in liquid nitrogen and store them at -80°C. Weigh a small piece of the frozen tumor tissue (~50 mg) and place it in a lysis tube. Add ice-cold RIPA buffer with inhibitors. Homogenize the tissue using a mechanical homogenizer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the primary antibody for the loading control.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply an ECL substrate and visualize the protein bands using a digital imaging system.[4]

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein knockdown relative to the vehicle-treated control group, normalized to the loading control.

Concluding Remarks

The use of PROTACs constructed with this compound offers a promising avenue for targeted protein degradation in vivo. The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to evaluate the efficacy and mechanism of action of these novel therapeutic agents. Careful consideration of formulation, administration route, and appropriate pharmacodynamic readouts are essential for the successful translation of these molecules from the bench to potential clinical applications.

References

Application Notes and Protocols for Measuring Protein Degradation Mediated by a VH032-thiol-C6-NH2-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]

This document provides a detailed protocol for utilizing a Western blot immunoassay to measure the degradation of a target protein mediated by a PROTAC constructed with VH032-thiol-C6-NH2. This compound is a ligand-linker conjugate that incorporates the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6][7] When conjugated to a POI-binding ligand, the resulting PROTAC can effectively induce the degradation of the target protein. Western blotting is a widely used technique to quantify the reduction in target protein levels, thereby assessing the efficacy of the PROTAC.[1][8][9][10][11]

Signaling Pathway of VH032-based PROTAC-Mediated Degradation

A PROTAC utilizing this compound functions by forming a ternary complex between the target protein (POI) and the VHL E3 ubiquitin ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC VH032-based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: VH032-based PROTAC signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol to quantify PROTAC-mediated protein degradation.

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Data Analysis G->H

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the degradation of a target protein following treatment with a this compound-based PROTAC.

1. Materials and Reagents

  • Cell Culture: Cell line expressing the protein of interest.

  • PROTAC Compound: this compound conjugated to a specific POI ligand, dissolved in a suitable solvent (e.g., DMSO).

  • Vehicle Control: The solvent used to dissolve the PROTAC (e.g., DMSO).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[12][13][14]

  • Protein Assay: BCA or Bradford protein assay kit.

  • Sample Buffer: Laemmli buffer (2x or 4x).

  • Electrophoresis: SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.[1]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary antibody specific to the target protein.

    • Primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

2. Cell Treatment

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of the PROTAC compound in cell culture media. A typical concentration range might be from 1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of protein degradation.[2]

3. Sample Preparation (Cell Lysis)

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Aspirate the PBS and add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.[2][14]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Carefully transfer the supernatant (containing the protein extract) to new, clean tubes.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[1][15]

  • Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

  • Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer.[1]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][13]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2] Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Repeat the immunoblotting process for the loading control protein. This can be done by stripping and re-probing the same membrane or by running a parallel gel.

7. Detection and Data Analysis

  • Prepare the ECL substrate and incubate the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using an imaging system.[1][2]

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control. The percentage of degradation is calculated as 100% minus the percentage of remaining protein.

  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve. From this curve, determine key parameters such as the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[1]

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Dose-Response of Target Protein Degradation by VH032-based PROTAC

PROTAC ConcentrationNormalized Target Protein Intensity (Arbitrary Units)Standard DeviationPercentage Degradation (%)
Vehicle (0 nM)1.00± 0.080
1 nM0.85± 0.0615
10 nM0.52± 0.0548
100 nM0.15± 0.0385
1 µM0.08± 0.0292
10 µM0.07± 0.0293

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Summary of Key Parameters:

ParameterValue
DC50 ~10.5 nM
Dmax ~93%

Note: These values are derived from the example data in Table 1.

References

Application Notes: Synthesis of VH032-Thiol-C6-NH2 Conjugate for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design due to the availability of potent small molecule ligands, such as VH032.[1][2]

This document provides detailed protocols for the conjugation of a carboxylated derivative of the VHL ligand VH032 with a bifunctional thiol-C6-amine linker (HS-(CH₂)₆-NH₂). The resulting conjugate, VH032-thiol-C6-NH2, is a key intermediate in the synthesis of PROTACs, where the terminal thiol group is available for conjugation to a ligand for a target protein of interest. The primary method described is an amide bond formation facilitated by the coupling agent HATU.

Principle of Conjugation

The conjugation of a carboxylated VH032 derivative (VH032-acid) to the thiol-C6-NH2 linker is achieved through the formation of a stable amide bond. The reaction is typically mediated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). HATU activates the carboxylic acid of VH032, making it susceptible to nucleophilic attack by the primary amine of the linker.

Materials and Reagents

  • VH032-acid derivative (e.g., (S,R,S)-AHPC-CO-C6-COOH)

  • Thiol-C6-NH2 linker (6-aminohexane-1-thiol)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Standard laboratory glassware and magnetic stirrer

Data Presentation

Table 1: Starting Material Specifications
CompoundMolecular Weight ( g/mol )PuritySource
VH032-acidVaries by linker>95%Synthesized or Commercial
Thiol-C6-NH2133.26>95%Commercial
VH032 Amine Precursor488.04 (HCl salt)97%Synthesized[4]
Table 2: Representative Reaction Parameters and Outcomes
ParameterValueNotes
Reactants Ratio
VH032-acid1.0 eqLimiting reagent
Thiol-C6-NH21.2 eqSlight excess to ensure complete consumption of VH032-acid
HATU1.2 eqCoupling agent
DIPEA3.0 eqBase
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-18 hoursMonitored by LC-MS
Yield and Purity
Crude Yield>85%
Purified Yield60-75%After HPLC purification
Final Purity>97%Determined by HPLC

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the conjugation of a VH032-acid derivative with the Thiol-C6-NH2 linker.

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the VH032-acid derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

    • Add DIPEA (3.0 eq) to the reaction mixture and stir for another 10 minutes at room temperature.

  • Reaction:

    • In a separate vial, dissolve the Thiol-C6-NH2 linker (1.2 eq) in a small amount of anhydrous DMF.

    • Add the linker solution dropwise to the activated VH032-acid mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using reverse-phase preparative HPLC to obtain the highly pure this compound conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and ¹H NMR. The expected mass corresponding to the conjugated product should be observed.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product VH032 VH032-Acid Conjugate This compound VH032->Conjugate HATU, DIPEA DMF, RT, 12-18h Linker Thiol-C6-NH2 Experimental_Workflow start Start dissolve Dissolve VH032-acid in DMF start->dissolve activate Add HATU and DIPEA to activate dissolve->activate add_linker Add Thiol-C6-NH2 linker activate->add_linker react Stir at RT for 12-18 hours add_linker->react monitor Monitor by LC-MS react->monitor workup Aqueous Work-up (EtOAc, NaHCO3) monitor->workup purify Purify by Prep-HPLC workup->purify characterize Characterize by LC-MS, NMR purify->characterize end End Product characterize->end PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (VH032-Linker-Target Ligand) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Designing a Novel PROTAC for Targeted Degradation of KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of a novel Proteolysis Targeting Chimera (PROTAC) utilizing the VHL E3 ligase ligand VH032-thiol-C6-NH2 and a novel warhead targeting the oncogenic KRAS G12C mutant. We present detailed protocols for the synthesis of a PROTAC linking a derivative of the covalent inhibitor MRTX849 to the VH032 ligand, followed by a suite of in vitro assays to characterize its biological activity. This document is intended to serve as a practical resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and eliminating disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs mediate the degradation of the target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS).[3][4] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[5][6] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][8] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, often resulting in a more profound and sustained pharmacological effect compared to conventional inhibitors.[2][9]

This guide focuses on the design of a PROTAC targeting KRAS G12C, a prevalent and challenging cancer driver mutation, using the VHL E3 ligase ligand this compound and a novel warhead derived from the covalent inhibitor MRTX849.

PROTAC Design and Synthesis

Components of the Novel PROTAC
  • E3 Ligase Ligand: this compound. This building block incorporates the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a C6 amine linker. The terminal amine group provides a convenient handle for conjugation to the warhead.

  • Linker: The C6 alkyl chain of the this compound serves as a portion of the linker. The final linker composition will be formed upon conjugation with the warhead derivative. The length and chemical nature of the linker are critical for optimal ternary complex formation and degradation efficiency.[5][6]

  • Novel Warhead: A derivative of MRTX849, a potent and selective covalent inhibitor of KRAS G12C.[10] The warhead will be modified with a carboxylic acid functional group to enable amide bond formation with the linker.

Synthetic Strategy: Amide Coupling

The synthesis of the final PROTAC will be achieved through a standard amide coupling reaction between the carboxylic acid-functionalized MRTX849 derivative and the primary amine of this compound.

Diagram of the PROTAC Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Warhead_COOH MRTX849-Linker-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead_COOH->Coupling Ligand_NH2 This compound Ligand_NH2->Coupling PROTAC Novel KRAS G12C PROTAC Coupling->PROTAC

Caption: Synthetic workflow for the novel KRAS G12C PROTAC.

Detailed Synthesis Protocol

Protocol 2.3.1: Synthesis of the Novel KRAS G12C PROTAC

Materials:

  • MRTX849-linker-COOH (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve MRTX849-linker-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the activated MRTX849 derivative solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.[8]

  • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[8]

Biological Evaluation of the Novel PROTAC

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Diagram of the PROTAC Evaluation Workflow:

G Start Synthesized PROTAC Degradation Target Degradation Assay (Western Blot) Start->Degradation Binding Target Engagement Assay (NanoBRET) Start->Binding Viability Cell Viability Assay (CellTiter-Glo) Start->Viability Data Data Analysis (DC50, Dmax, IC50) Degradation->Data Binding->Data Viability->Data

Caption: Experimental workflow for evaluating PROTAC efficacy.

Target Degradation Assay (Western Blot)

This assay determines the ability of the PROTAC to induce the degradation of the target protein, KRAS G12C.

Protocol 3.1.1: Western Blot for KRAS G12C Degradation

Materials:

  • KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)

  • Cell culture medium and supplements

  • The novel PROTAC and vehicle control (DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-KRAS G12C, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.[1]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Load equal amounts of protein onto an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities to determine the percentage of KRAS G12C degradation relative to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Target Engagement Assay (NanoBRET™)

This assay confirms that the PROTAC can form a ternary complex with the target protein and the E3 ligase in living cells.

Protocol 3.2.1: NanoBRET™ Ternary Complex Assay

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-KRAS G12C and HaloTag®-VHL

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Vivazine™ Substrate

  • The novel PROTAC

  • White, opaque 96-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-KRAS G12C and HaloTag®-VHL expression vectors.

  • Cell Seeding: Plate the transfected cells in white, opaque 96-well plates.

  • PROTAC and Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand and a serial dilution of the PROTAC to the cells.

  • Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate.

  • Signal Measurement: Measure the donor and acceptor luminescence signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[7][12]

Cell Viability Assay

This assay assesses the functional consequence of KRAS G12C degradation on cancer cell proliferation.

Protocol 3.3.1: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • KRAS G12C mutant cancer cell line

  • Cell culture medium and supplements

  • The novel PROTAC and vehicle control (DMSO)

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in white, opaque 96-well plates.[5]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[5]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.[13]

  • Signal Measurement: Measure the luminescence using a luminometer.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Representative Biological Activity of a Novel KRAS G12C PROTAC

Cell LineCancer TypeDC50 (nM)Dmax (%)IC50 (nM)
MIA PaCa-2Pancreatic Ductal Adenocarcinoma50>90150
NCI-H358Non-Small Cell Lung Cancer75>85200

Signaling Pathway Visualization

PROTAC-mediated degradation of KRAS G12C is expected to inhibit downstream signaling pathways, such as the MAPK/ERK pathway, thereby suppressing cancer cell proliferation.

Diagram of the PROTAC Mechanism of Action and Downstream Signaling:

G cluster_protac PROTAC Mechanism cluster_pathway Downstream Signaling PROTAC Novel PROTAC KRAS KRAS G12C PROTAC->KRAS binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary Ternary Complex PROTAC->Ternary KRAS->Ternary VHL->Ternary Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation KRAS G12C Degradation Proteasome->Degradation RAF RAF Degradation->RAF inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PROTAC-mediated degradation of KRAS G12C and inhibition of the MAPK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the linker length of PROTACs based on the VH032 E3 ligase ligand.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the development and optimization of VH032-based PROTACs, with a focus on the linker.

Question: My PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target-PROTAC-VHL). The linker is critical for this assembly. Potential linker-related problems include:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and VHL from coming together. Conversely, a linker that is too long or overly flexible might lead to non-productive binding where the ubiquitination sites on the target are not accessible.[1][2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that its surface lysine (B10760008) residues are not within reach of the E2 ubiquitin-conjugating enzyme associated with the VHL complex.[1]

  • Poor Physicochemical Properties: The linker itself can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][3]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer:

The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-VHL) over the productive ternary complex.[4] While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can reduce the hook effect.[4]

  • Modify Linker Flexibility and Composition: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1][2] The composition (e.g., PEG vs. alkyl) also plays a crucial role in establishing the optimal geometry.[5]

Question: How do I determine the optimal linker attachment point on my target ligand and on VH032?

Answer:

The site of linker conjugation is critical for degradation potency.[2] The choice of attachment point should be guided by:

  • Solvent Accessibility: The linker should be attached to a solvent-exposed region of the parent ligand to minimize disruption of the key binding interactions with the target protein or VHL.[2]

  • Structural Data: If available, co-crystal structures of the ligands bound to their respective proteins are invaluable for identifying suitable exit vectors for the linker.

  • Empirical Screening: It is often necessary to synthesize and test PROTACs with the linker attached at different positions on the target ligand to empirically determine the optimal conjugation site.[5] For VH032, several linker attachment points have been successfully explored in the literature.[4][6]

Data Presentation: Linker Length vs. Degradation Potency

Systematic variation of linker length is a crucial step in PROTAC optimization. While specific data for a VH032-thiol-C6-NH2 series is not publicly available, the following tables from studies on other targets illustrate the typical relationship between linker length and degradation efficacy.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

This table shows the impact of linker length on the degradation of ERα and the corresponding cell viability in MCF7 breast cancer cells. A clear optimal linker length of 16 atoms was identified.[7]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

This dataset demonstrates a clear threshold for linker length, where linkers shorter than 12 atoms were inactive. The 21-atom linker provided the highest potency (DC50) and maximal degradation (Dmax).[5][7]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Visualizations and Workflows

Diagrams are essential for visualizing the complex processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (VH032-Linker-Target Ligand) Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Optimization A Select Target & Ligand B Synthesize PROTAC Library (Vary Linker Length/Composition) A->B C Binary Binding Assays (SPR, ITC) B->C D Ternary Complex Assay (TR-FRET, NanoBRET) C->D E Target Degradation Assay (Western Blot, MS) D->E F Determine DC50 / Dmax E->F G Cell Viability Assay E->G H Analyze SAR (Linker vs. Activity) G->H I Iterative Redesign H->I I->B Refine Synthesis

Caption: Experimental workflow for PROTAC optimization.

Troubleshooting_Logic Start Start: PROTAC shows no/poor degradation Q1 Does PROTAC bind Target and VHL in vitro? Start->Q1 A1_No Issue: Poor Binary Binding Action: Redesign/resynthesize warhead or VHL ligand Q1->A1_No No Q2 Does PROTAC form a ternary complex in cells? Q1->Q2 Yes A2_No Issue: Failed Ternary Complex Formation Action: Modify linker (length, rigidity, attachment points) Q2->A2_No No Q3 Is the target protein ubiquitinated? Q2->Q3 Yes A3_No Issue: Non-productive Complex Action: Drastically alter linker to change target orientation Q3->A3_No No A4_Yes Issue: Impaired Proteasome Activity or PROTAC Instability Action: Check proteasome function; assess PROTAC stability in media Q3->A4_Yes Yes Success Productive Degradation A4_Yes->Success

Caption: Troubleshooting workflow for inactive PROTACs.

Experimental Protocols

Protocol 1: Target Protein Degradation via Western Blot

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control. Incubate for a predetermined time (e.g., 16 or 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (General Principles)

Assessing ternary complex formation is key to troubleshooting inactive PROTACs. Several biophysical techniques can be employed.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This proximity-based assay measures the energy transfer between a donor fluorophore on one protein (e.g., VHL) and an acceptor fluorophore on the other (the target protein) when brought together by the PROTAC. An increase in the FRET signal indicates complex formation.

  • SPR (Surface Plasmon Resonance): In a typical setup, the E3 ligase is immobilized on a sensor chip. A mixture of the target protein and the PROTAC is then flowed over the chip. An increase in the response signal beyond that of the target protein alone indicates the formation of the ternary complex on the surface.

  • NanoBRET™: This live-cell assay uses a NanoLuc® luciferase-tagged protein (e.g., VHL) and a fluorescently labeled HaloTag® fusion of the target protein. The addition of a PROTAC brings the two into proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET) to occur.

Each of these methods can provide quantitative data on the formation and stability of the ternary complex, offering critical insights into the linker's role in mediating this interaction.

References

Navigating the Nuances of VH032-thiol-C6-NH2 PROTACs: A Technical Support Guide to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with VH032-thiol-C6-NH2 Proteolysis Targeting Chimeras (PROTACs) now have access to a comprehensive technical support center designed to mitigate off-target effects and streamline experimental workflows. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance the precision and efficacy of their research.

PROTACs, which co-opt the cell's natural protein disposal machinery to eliminate specific target proteins, hold immense promise for therapeutic intervention. The this compound linker is a key component in many VHL (von Hippel-Lindau)-based PROTACs, facilitating the recruitment of the E3 ubiquitin ligase to the protein of interest. However, ensuring the specificity of these powerful molecules is paramount to avoid unintended cellular consequences. This technical support center directly addresses the challenges researchers face in achieving on-target specificity.

Troubleshooting Guides

Navigating the complexities of PROTAC-mediated protein degradation requires a systematic approach to troubleshooting. Below are common issues encountered during experiments with this compound PROTACs and actionable solutions.

Issue Potential Cause Recommended Action
No or weak target degradation 1. Suboptimal PROTAC concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect" where binary complexes dominate.[1] 2. Poor cell permeability: The physicochemical properties of the PROTAC may hinder its entry into the cell. 3. PROTAC instability: The compound may be degrading in the cell culture medium.[1] 4. Low E3 ligase expression: The cell line used may not express sufficient levels of VHL.1. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifications to the linker or warhead may be necessary to improve permeability. 3. Evaluate the stability of the PROTAC in your experimental conditions using techniques like LC-MS. 4. Confirm VHL expression in your cell line via Western blot or qPCR.
Observed off-target effects 1. Promiscuous warhead: The ligand binding to the protein of interest may also bind to other proteins. 2. Formation of non-productive ternary complexes: The PROTAC may induce the formation of ternary complexes with off-target proteins. 3. Degradation-independent pharmacology: The PROTAC molecule itself may have biological effects unrelated to protein degradation.[1]1. Employ a more selective warhead for your target protein. 2. Perform global proteomics (e.g., LC-MS/MS) to identify unintended degraded proteins. 3. Use a non-degrading control PROTAC (e.g., with a mutated VHL ligand) to distinguish between degradation-dependent and -independent effects. 4. Titrate the PROTAC to the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.[1]
Inconsistent results between experiments 1. Variability in cell culture conditions: Cell passage number, confluency, and health can impact the ubiquitin-proteasome system. 2. Inconsistent PROTAC preparation: Issues with solubility or aggregation of the PROTAC stock solution.1. Standardize cell culture procedures, including using cells within a specific passage number range and consistent seeding densities. 2. Ensure complete solubilization of the PROTAC and prepare fresh dilutions for each experiment. Consider sonication for compounds with poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound PROTAC?

A1: A PROTAC utilizing the this compound linker is a heterobifunctional molecule. One end contains a "warhead" that binds to your protein of interest (POI). The other end features the VH032 ligand, which specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The thiol-C6-NH2 linker connects these two components. By bringing the POI and VHL in close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Q2: What is the "hook effect" and how can I avoid it with my VH032-based PROTAC?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a comprehensive dose-response curve to identify the optimal concentration range for maximal degradation.[1]

Q3: How can I confirm that the observed phenotype is a direct result of my target protein's degradation?

A3: To confirm that the observed cellular effects are due to the degradation of your target protein, you can perform several control experiments. A "washout" experiment, where the PROTAC is removed from the culture medium, should lead to the recovery of the target protein levels and a reversal of the phenotype.[1] Additionally, using a non-degrading control PROTAC (with an inactive VHL ligand) or a degradation-resistant mutant of your target protein can help differentiate on-target degradation effects from potential off-target or degradation-independent activities.[1]

Q4: Are there known stability issues with the thiol-C6-NH2 linker?

A4: While linkers are a critical component of PROTAC design, their stability can be a concern. Thioether linkages, which can be formed from thiols, are generally considered stable. However, the overall stability of the PROTAC molecule can be influenced by various factors in the cellular environment. It is recommended to empirically assess the stability of your specific this compound PROTAC in your experimental setup using methods like LC-MS.

Q5: What are some known off-target liabilities of the VH032 ligand itself?

A5: The VH032 ligand is designed to be a selective binder for the VHL E3 ligase. While it is considered to have a low degree of off-target effects, it is always advisable to perform comprehensive off-target analysis for your specific PROTAC construct. Global proteomics is the gold standard for identifying any unintended protein degradation.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess the on-target and off-target effects of this compound PROTACs.

Western Blot for Target Protein Degradation

This protocol is a fundamental method to quantify the degradation of the target protein.

Materials:

  • Cells treated with this compound PROTAC and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

LC-MS/MS-based Global Proteomics for Off-Target Analysis

This unbiased approach provides a comprehensive view of proteome-wide changes upon PROTAC treatment.

Procedure:

  • Sample Preparation:

    • Treat cells with the this compound PROTAC at various concentrations and time points, including a vehicle control and a non-degrading control.

    • Lyse the cells and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.

  • Data Analysis:

    • Identify and quantify thousands of proteins across all samples.

    • Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls as potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC directly binds to its intended target and can also be used to assess off-target binding.

Procedure:

  • Cell Treatment: Treat intact cells with the this compound PROTAC or vehicle control.

  • Thermal Challenge: Heat the cells to a range of temperatures. Ligand binding can stabilize the target protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Visualizing Cellular Pathways and Workflows

To further clarify the complex processes involved in PROTAC-mediated degradation and experimental design, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL POI->PROTAC Proteasome Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a this compound PROTAC.

Off_Target_Workflow cluster_identification Identification of Off-Targets cluster_validation Validation cluster_mitigation Mitigation Strategies start Start: Observe Off-Target Effect proteomics Global Proteomics (LC-MS/MS) start->proteomics kinome_scan Kinome Scanning start->kinome_scan western_blot Western Blot for Specific Off-Target Proteins proteomics->western_blot cetsa CETSA for Off-Target Engagement proteomics->cetsa kinome_scan->western_blot concentration Titrate PROTAC Concentration western_blot->concentration modify_warhead Modify/Redesign Warhead western_blot->modify_warhead modify_linker Modify Linker (Length/Composition) western_blot->modify_linker cetsa->concentration end End: Minimized Off-Target Effects concentration->end modify_warhead->end modify_linker->end

Caption: Experimental workflow for identifying and minimizing off-target effects.

BRD4_Degradation_Pathway cluster_super_enhancer Super-Enhancer Region PROTAC VH032-BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome BRD4->Proteasome Degradation Transcription Transcription Factors BRD4->Transcription Recruits VHL->BRD4 Ubiquitination Degraded_BRD4 BRD4 Degraded Proteasome->Degraded_BRD4 Degraded_BRD4->Transcription Inhibition of Recruitment cMYC c-MYC Gene Transcription->cMYC Activates Transcription

Caption: Signaling pathway of a VH032-based BRD4 PROTAC.

This technical support center aims to empower researchers by providing them with the necessary tools and knowledge to effectively utilize this compound PROTACs while maintaining the highest standards of scientific rigor and specificity. By proactively addressing potential challenges, the scientific community can accelerate the development of novel therapeutics based on targeted protein degradation.

References

dealing with solubility issues of VH032-thiol-C6-NH2 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-thiol-C6-NH2 and related derivatives. The information provided is intended to address common challenges, with a particular focus on resolving solubility issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the VH032 moiety which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C6 amino-thiol linker.[1][2][3] This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation.

Q2: Why do this compound derivatives often have solubility issues?

A2: Like many PROTACs and their precursors, this compound derivatives can exhibit poor aqueous solubility. This is often due to their relatively high molecular weight and lipophilicity, which are characteristics that can lead to challenges in dissolving these compounds in aqueous buffers commonly used in biological assays.[4]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and related compounds.[2] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. Additionally, consider using a co-solvent system or reducing the final concentration of your compound in the assay. For cellular assays, the final DMSO concentration should ideally be kept below 0.5% to minimize toxicity.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Derivatives in Aqueous Buffers

Potential Cause: The hydrophobic nature of the molecule leads to low solubility in polar solvents like water and aqueous buffers.

Solutions:

  • Optimize Your Stock Solution:

    • Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming (to around 37°C) and sonication can aid in dissolution.[5]

    • Start with a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Employ a Co-solvent System:

    • For working solutions, using a mixture of solvents can significantly improve solubility. A common formulation for in vivo studies that can be adapted for in vitro use is a three-part system.[5]

    • Example Co-solvent Formulation:

      • 10% DMSO

      • 40% PEG300 (Polyethylene glycol 300)

      • 5% Tween-80

      • 45% Saline or PBS

    • Prepare by adding each solvent sequentially and ensuring the solution is clear at each step.[5]

  • Step-wise Dilution:

    • When diluting your DMSO stock into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to avoid localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent Results in Cell-Based Assays

Potential Cause: Precipitation of the compound in the cell culture medium can lead to variable and non-reproducible results in assays measuring protein degradation or cell viability.[4]

Solutions:

  • Visual Inspection:

    • After adding your compound to the cell culture medium in the wells, visually inspect the plate under a microscope for any signs of precipitation.

  • Optimize Final Concentration:

    • If you observe precipitation, lower the final concentration of your this compound derivative in the assay. It is better to have a lower, fully dissolved concentration than a higher, precipitated one.

  • Serum Considerations:

    • The presence of serum in the culture medium can sometimes aid in solubilizing hydrophobic compounds. However, high serum concentrations can also lead to non-specific binding. If your experiment allows, you can test different serum concentrations.

Issue 3: No or Incomplete Target Protein Degradation in Western Blot Analysis

Potential Cause: Several factors could lead to a lack of degradation, including poor compound solubility, low cell permeability, or issues with the experimental setup.

Solutions:

  • Confirm Compound Solubility:

    • Ensure your compound is fully dissolved in the final assay medium using the troubleshooting steps outlined in Issue 1.

  • Verify Ternary Complex Formation:

    • Successful degradation requires the formation of a ternary complex between your target protein, the PROTAC, and the E3 ligase.[6] A co-immunoprecipitation (Co-IP) experiment can be performed to confirm this interaction.

  • Optimize Treatment Time and Concentration:

    • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for degradation. Degradation can sometimes be observed at earlier time points before protein synthesis rates counteract the degradation.[6]

  • Proteasome Inhibition Control:

    • To confirm that the observed degradation is proteasome-dependent, include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the proteasome inhibitor would confirm a proteasome-mediated degradation mechanism.[6]

Quantitative Data Summary

The following tables summarize solubility data for the parent VHL ligand, VH032, which can serve as a useful reference for its derivatives.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO47.26100
Ethanol47.26100
In Vivo FormulationSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (7.41 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5 mg/mL (7.41 mM)[5]
10% DMSO, 90% Corn Oil≥ 3.5 mg/mL (7.41 mM)[5]

Experimental Protocols

Protocol 1: Solubilization of this compound Derivatives for In Vitro Assays
  • Preparation of High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% anhydrous DMSO.

    • To aid dissolution, the vial can be gently warmed to 37°C for 5-10 minutes and sonicated in a water bath for 10-15 minutes.[7] Visually inspect to ensure the compound is fully dissolved.

  • Preparation of Working Solution:

    • For a final assay concentration of 1 µM in a 1 mL volume with a final DMSO concentration of 0.1%, add 0.1 µL of the 10 mM DMSO stock solution to 999.9 µL of the aqueous assay buffer.

    • It is critical to add the DMSO stock to the vigorously vortexing buffer to ensure rapid dispersion and prevent precipitation.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will allow for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the this compound-based PROTAC for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[8]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8]

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation Proteasome 26S Proteasome HIF1a->Proteasome Degradation VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) PHD->VHL_complex Recognition VHL_complex->HIF1a Ub Ubiquitin VHL_complex->Ub Ubiquitination Ub->HIF1a HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to DNA Target_Genes Target Gene Transcription HRE->Target_Genes Activates

Caption: VHL-HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.

PROTAC_Workflow start Start: Insoluble This compound Derivative dissolve_dmso Dissolve in 100% DMSO (with sonication/warming if needed) start->dissolve_dmso check_solubility Is the compound fully dissolved? dissolve_dmso->check_solubility check_solubility->start No stock_solution High-Concentration Stock Solution check_solubility->stock_solution Yes dilute Dilute into Assay Medium (e.g., cell culture medium) stock_solution->dilute check_precipitation Does the compound precipitate? dilute->check_precipitation assay_ready Assay-Ready Solution (Proceed with experiment) check_precipitation->assay_ready No troubleshoot Troubleshoot: - Use co-solvents - Lower final concentration - Optimize dilution method check_precipitation->troubleshoot Yes troubleshoot->dilute

Caption: Troubleshooting Workflow for Solubilizing this compound Derivatives.

References

Technical Support Center: Troubleshooting Cytotoxicity of VH032-Thiol-C6-NH2 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PROTACs and molecular degraders incorporating the VH032-thiol-C6-NH2 E3 ligase ligand-linker conjugate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate unexpected cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my degrader?

A1: this compound is a chemical moiety that consists of three components:

  • VH032: A well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its role is to recruit the VHL machinery.

  • Thiol-C6: A linker composed of a thiol group and a 6-carbon alkyl chain. The linker connects the VH032 ligand to the ligand that binds your protein of interest (POI). The length and composition of the linker are critical for the formation of a stable ternary complex (POI-Degrader-E3 Ligase) and can influence the degrader's efficacy and potential for off-target effects.

  • NH2 (Amine): A reactive group, typically used for conjugation to your POI ligand.

Its primary function is to hijack the VHL E3 ligase and bring it into close proximity with your target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Q2: I am observing significant cytotoxicity with my this compound based degrader. What are the potential causes?

A2: Unexpected cytotoxicity can stem from several factors:

  • On-Target Toxicity: The degradation of your target protein itself may be inducing a cytotoxic effect. This is often the desired therapeutic outcome in cancer research but needs to be distinguished from unintended toxicity.

  • Off-Target Toxicity: Your degrader might be causing the degradation of other essential proteins, or the degrader molecule itself could be interacting with other cellular components in a harmful way.

  • "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (e.g., degrader-target or degrader-VHL) which can sometimes lead to off-target effects or cellular stress, and in some cases, increased cytotoxicity.

  • Component-Specific Toxicity: While the VH032 ligand itself has been shown to have low intrinsic cytotoxicity, the warhead (your POI ligand) or the fully assembled degrader could have inherent toxic properties.[3]

  • Experimental Conditions: High concentrations of solvents like DMSO, prolonged incubation times, or unhealthy cell cultures can contribute to cell death.

Q3: How can I determine if the cytotoxicity I'm seeing is on-target or off-target?

A3: A series of control experiments is crucial to dissect the source of cytotoxicity. The table below summarizes key experiments and their interpretation.

ExperimentDescriptionExpected Outcome if Cytotoxicity is ON-TARGETExpected Outcome if Cytotoxicity is OFF-TARGET
Degrader in Target-Negative Cells Treat a cell line that does not express your protein of interest (e.g., a knockout cell line) with the degrader.Cytotoxicity is significantly reduced or absent.Cytotoxicity persists.
Inactive Epimer Control Synthesize and test a stereoisomer of the VH032 ligand that does not bind to VHL.Cytotoxicity is significantly reduced or absent.Cytotoxicity persists.
Warhead (POI Ligand) Only Control Treat cells with the ligand for your protein of interest alone (not conjugated to the linker and VH032).Minimal cytotoxicity observed.The warhead itself is cytotoxic.
This compound Only Control Treat cells with the ligand-linker portion of the degrader.Minimal cytotoxicity observed.The ligand-linker conjugate is inherently toxic.
Proteasome Inhibitor Co-treatment Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the degrader.Cytotoxicity is rescued.Cytotoxicity is unaffected or potentiated.

Q4: Could the thiol-C6-NH2 linker be contributing to the cytotoxicity?

A4: The linker is a critical component that can influence a PROTAC's physicochemical properties, including its solubility and cell permeability.[4] While a simple C6 alkyl chain is common in PROTAC design, the thiol group could potentially interact with cellular components. If you suspect the linker is an issue, consider synthesizing degraders with alternative linkers (e.g., PEG-based linkers) for comparison.

Troubleshooting Guides

Scenario 1: High Cytotoxicity Observed at Concentrations Required for Target Degradation

You've performed a dose-response experiment and found a sharp decrease in cell viability at the same concentrations where you observe efficient degradation of your target protein.

Troubleshooting Workflow:

Cytotoxicity_Troubleshooting start Cytotoxicity Observed viability_assay Cell Viability Assay (e.g., CellTiter-Glo) start->viability_assay dose_response Dose-Response Curve viability_assay->dose_response controls Control Experiments (Inactive Epimer, Ligand Only, etc.) dose_response->controls on_target On-Target Toxicity controls->on_target Toxicity dependent on target and VHL binding off_target Off-Target Toxicity controls->off_target Toxicity persists in controls apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7) on_target->apoptosis_assay proteomics Global Proteomics (Mass Spectrometry) off_target->proteomics redesign Redesign Degrader proteomics->redesign

References

Validation & Comparative

Validating VH032-Thiol-C6-NH2 Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate protein degradation mediated by VH032-thiol-C6-NH2, a VHL E3 ligase ligand-linker conjugate integral to Proteolysis Targeting Chimera (PROTAC) technology. We offer an objective comparison of validation techniques, supported by experimental data, and present detailed protocols for key assays. Furthermore, we compare the PROTAC approach with alternative protein degradation technologies to provide a complete picture for researchers in the field.

The Mechanism of VH032-Mediated Protein Degradation

This compound is a crucial component in the synthesis of PROTACs. As a derivative of VH032, it binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] A PROTAC incorporating this molecule acts as a bridge, bringing a target protein of interest (POI) into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC VH032-based PROTAC POI->PROTAC Binds to POI warhead Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin PROTAC->Ub VHL VHL E3 Ligase VHL->PROTAC Binds to VH032 ligand VHL->Ub Transfers Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Figure 1: Mechanism of VH032-based PROTAC-mediated protein degradation.

Key Validation Assays for Protein Degradation

A multi-pronged approach using orthogonal methods is crucial for robustly validating PROTAC-mediated protein degradation. Below, we compare the most common techniques.

Assay Principle Key Parameters Advantages Disadvantages
Western Blot Immunodetection of specific proteins separated by size.DC50 (50% degradation concentration), Dmax (maximum degradation)Widely accessible, provides direct evidence of protein loss, cost-effective.Semi-quantitative, lower throughput, requires specific antibodies.
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.Fold change in protein abundance, identification of off-targets.Global and unbiased view of proteome, high sensitivity, identifies off-targets.High cost, complex data analysis, requires specialized equipment.
HiBiT/NanoBRET Assays Luciferase-based reporter system to quantify protein levels in live cells.Real-time degradation kinetics, DC50, Dmax.High throughput, quantitative, real-time measurements in live cells.Requires genetic modification of cells (tagging the target protein).
In Vitro Ubiquitination Assay Reconstituted biochemical assay to measure ubiquitination of the target protein.Ubiquitination efficiency.Directly confirms the mechanism of action (ubiquitination).In vitro system may not fully recapitulate cellular conditions.
Ternary Complex Formation Assays (SPR, ITC, AlphaLISA, FRET) Biophysical techniques to measure the interaction between the POI, PROTAC, and E3 ligase.Binding affinity (Kd), cooperativity (α).Provides mechanistic insight into the initial step of degradation.Can be low-throughput, requires purified proteins.
Quantitative Data for VH032-based PROTACs

The following table summarizes representative quantitative data from studies validating VH032-based PROTACs against various targets.

PROTAC Target Cell Line Assay DC50 Dmax Reference
PROTAC 6-b AURKAMV4-11HiBiT42 nM>90%[1]
PROTAC 4-a ITKJurkatHiBiT937 nM71%[1]
CM11 (Homo-PROTAC) VHLHeLaWestern Blot<100 nMNot reported[3]
MZ1 BRD4HEK293Luminescence25-920 nM (depending on BET protein)Not reported[4]
SIM1 (Trivalent PROTAC) BET proteinsHEK293Western Blot0.7-9.5 nM>90%[4]

Experimental Protocols

Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to quantify target protein degradation and determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

a. Cell Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the VH032-based PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treat cells with the PROTAC concentrations for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and a chemiluminescence imager.

d. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax.

Western_Blot_Workflow start Start: Seed Cells treatment PROTAC Treatment (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page immunoblot Immunoblotting (Primary & Secondary Abs) sds_page->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry & Data Analysis detection->analysis end End: DC50 & Dmax Determination analysis->end

Figure 2: Experimental workflow for Western Blot analysis.

Mass Spectrometry-based Proteomics

This protocol provides a general workflow for unbiased, global analysis of protein changes following PROTAC treatment.

a. Sample Preparation:

  • Treat cells with the VH032-based PROTAC at a concentration expected to give maximal degradation and a vehicle control.

  • Lyse cells and extract proteins.

  • Digest proteins into peptides using an enzyme like trypsin.

  • For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).

b. LC-MS/MS Analysis:

  • Separate the labeled peptides by liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

c. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

  • Identify peptides and proteins by searching against a protein database.

  • Quantify the relative abundance of proteins based on the reporter ion intensities.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated, confirming on-target degradation and identifying potential off-targets.

Comparison with Alternative Protein Degradation Technologies

While PROTACs are a powerful tool, other targeted protein degradation (TPD) technologies have emerged, each with unique characteristics.

Technology Mechanism Advantages Disadvantages
PROTACs Heterobifunctional molecules that recruit an E3 ligase to the target protein for proteasomal degradation.[5]Catalytic mode of action, can target "undruggable" proteins, high potency.[6][7]Large molecular weight can lead to poor cell permeability and oral bioavailability.[8][9]
Molecular Glues Monovalent small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[10]Smaller molecular weight, better drug-like properties (e.g., cell permeability).[8][10]Rational design is challenging; often discovered serendipitously.[9]
Lysosome-Targeting Chimeras (LYTACs) Chimeric molecules that link a target protein to a lysosome-targeting receptor, leading to lysosomal degradation.Can target extracellular and membrane-bound proteins.Larger size, potential for immunogenicity.
Autophagy-Targeting Chimeras (AUTACs) Bifunctional molecules that tag a target protein for autophagic degradation.Can degrade protein aggregates and even entire organelles.The autophagy pathway is complex and can be difficult to modulate specifically.

digraph "TPD_Comparison" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

TPD [label="Targeted Protein Degradation\n(TPD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PROTACs [label="PROTACs", fillcolor="#FBBC05", fontcolor="#202124"]; Molecular_Glues [label="Molecular Glues", fillcolor="#FBBC05", fontcolor="#202124"]; LYTACs [label="LYTACs", fillcolor="#FBBC05", fontcolor="#202124"]; AUTACs [label="AUTACs", fillcolor="#FBBC05", fontcolor="#202124"];

TPD -> PROTACs [label="Proteasomal"]; TPD -> Molecular_Glues [label="Proteasomal"]; TPD -> LYTACs [label="Lysosomal"]; TPD -> AUTACs [label="Autophagic"];

PROTACs_desc [label="Intracellular Proteins", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Molecular_Glues_desc [label="Intracellular Proteins", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; LYTACs_desc [label="Extracellular & Membrane\nProteins", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AUTACs_desc [label="Protein Aggregates &\nOrganelles", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

PROTACs -> PROTACs_desc [style=dashed]; Molecular_Glues -> Molecular_Glues_desc [style=dashed]; LYTACs -> LYTACs_desc [style=dashed]; AUTACs -> AUTACs_desc [style=dashed]; }

Figure 3: Comparison of major targeted protein degradation technologies.

Conclusion

Validating the efficacy and mechanism of action of this compound mediated protein degradation requires a rigorous, multi-faceted approach. By combining traditional methods like Western Blotting with advanced techniques such as mass spectrometry and live-cell reporter assays, researchers can build a comprehensive data package. This ensures a thorough understanding of a PROTAC's performance, including its potency, selectivity, and mechanism of action. Furthermore, considering the broader landscape of targeted protein degradation technologies allows for the selection of the most appropriate strategy for a given biological target and therapeutic application.

References

A Comparative Guide to VHL E3 Ligase Ligands: Profiling VH032-thiol-C6-NH2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable von Hippel-Lindau (VHL) E3 ligase ligand is a critical step in the development of PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comprehensive comparison of VH032-thiol-C6-NH2 with other widely used VHL ligands, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinity of a ligand to its target E3 ligase is a crucial parameter that influences the formation of the ternary complex and the subsequent degradation of the target protein. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

LigandBinding Affinity (Kd) to VHLAssay Method
VH032185 nM[1][2]Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP)
VH10144 nM[1]Fluorescence Polarization (FP)
VH29880-90 nM[3]Not Specified
This compound Not Publicly Available

Note: The addition of the thiol-C6-NH2 linker to the VH032 core is expected to modulate its binding affinity. The precise impact of this modification requires experimental determination.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key processes involved, the following diagrams have been generated using Graphviz.

VHL_Ubiquitination_Pathway cluster_VHL_complex VHL E3 Ligase Complex cluster_PROTAC PROTAC cluster_Target Target Protein cluster_Ubiquitination Ubiquitination & Degradation VHL VHL ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 Target Target Protein VHL->Target forms ternary complex ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Rbx1->Target Ubiquitination PROTAC PROTAC (e.g., using this compound) PROTAC->VHL binds PROTAC->Target binds Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target

VHL-mediated ubiquitination pathway initiated by a PROTAC.

TR_FRET_Workflow cluster_reagents Reagents cluster_assay Assay Plate cluster_detection Detection VHL_protein Tagged VHL Protein (e.g., His-tag) Antibody_Donor Antibody-Donor (e.g., Anti-His-Tb) Well Microplate Well VHL_protein->Well Ligand_Acceptor Fluorescent Ligand (Acceptor) Antibody_Donor->Well Test_Compound Test Compound (e.g., this compound) Ligand_Acceptor->Well Test_Compound->Well Competition Reader TR-FRET Plate Reader Well->Reader Signal FRET Signal Reader->Signal

Generalized workflow for a TR-FRET based VHL ligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of VHL ligands. Below are protocols for commonly employed assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified VHL protein (in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • VHL ligand (e.g., this compound) dissolved in the same buffer

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare the VHL protein solution at a concentration of 10-50 µM in the sample cell.

  • Prepare the VHL ligand solution at a concentration 10-20 times higher than the protein concentration in the injection syringe.

  • Perform a series of injections (e.g., 2 µL each) of the ligand solution into the protein solution at a constant temperature (e.g., 25°C).

  • Record the heat change after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

TR-FRET is a robust, high-throughput assay for measuring ligand binding. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Materials:

  • Tagged VHL protein (e.g., His-tagged VHL-ElonginB-ElonginC complex)

  • Terbium-conjugated anti-tag antibody (Donor)

  • Fluorescently labeled VHL ligand (Acceptor) or a fluorescently labeled competitor ligand

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA)

  • Microplates (e.g., 384-well, low-volume, white)

  • TR-FRET plate reader

Protocol:

  • Add the tagged VHL protein and the terbium-conjugated antibody to the microplate wells and incubate to allow for binding.

  • Add the fluorescently labeled VHL ligand (or competitor) to the wells.

  • Add the test compounds at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the IC50 values for the test compounds and, if a competitive binding format is used, convert to Ki values to determine binding affinity.

NanoBRET™ Target Engagement Assay in Live Cells

The NanoBRET™ assay allows for the quantification of ligand binding to a target protein within a cellular environment.

Materials:

  • HEK293T cells

  • Expression vector for VHL fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent ligand (tracer)

  • Test compounds (e.g., this compound)

  • Opti-MEM™ I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • Microplates (e.g., 96-well, white)

  • Luminometer with BRET-compatible filter sets

Protocol:

  • Transfect HEK293T cells with the VHL-NanoLuc® expression vector.

  • Plate the transfected cells in the microplate wells and allow them to attach.

  • Add the test compounds at various concentrations to the cells and incubate.

  • Add the NanoBRET™ fluorescent ligand (tracer) to the wells.

  • Add the Nano-Glo® Live Cell Reagent to generate the luciferase signal.

  • Measure the BRET signal using a luminometer equipped with 460 nm and >610 nm filters.

  • Calculate the BRET ratio and determine the IC50 values for the test compounds to assess target engagement.

Conclusion

The selection of a VHL ligand for PROTAC development is a multifaceted decision that depends on factors such as binding affinity, cell permeability, and the specific target protein. While VH032 is a widely used and well-characterized VHL ligand, newer generation ligands such as VH101 and VH298 offer significantly higher binding affinities. The performance of this compound will be influenced by its unique linker, and its binding affinity should be experimentally determined to fully assess its potential in PROTAC applications. The provided experimental protocols offer a framework for researchers to quantitatively evaluate and compare different VHL ligands, enabling a data-driven approach to the design and optimization of novel protein degraders.

References

Unraveling Protein Fate: A Comparative Guide to Quantitative Proteomics for Confirming VH032-thiol-C6-NH2 Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, this guide provides an objective comparison of quantitative proteomics and alternative methods for validating the efficacy of VH032-thiol-C6-NH2-based Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and supporting data are presented to inform robust experimental design and data interpretation.

This compound is a key chemical tool, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, frequently incorporated into PROTACs. These bifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Confirming the selective degradation of the intended target is a critical step in the development of these novel therapeutics. This guide will delve into the powerful application of quantitative proteomics for this purpose and compare it with established orthogonal methods.

The Power of Seeing the Whole Picture: Quantitative Proteomics

Quantitative proteomics has emerged as the gold standard for assessing the global impact of a PROTAC on the cellular proteome. By employing techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can simultaneously identify and quantify thousands of proteins in a single experiment. This provides a comprehensive view of not only the degradation of the intended target but also any off-target effects, offering crucial insights into the selectivity and potential liabilities of the PROTAC molecule.

A prime example of a VH032-based PROTAC is MZ1 , which links a pan-BET inhibitor (JQ1) to the VH032 VHL ligand, thereby targeting the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation. A landmark study utilizing TMT-based quantitative proteomics analyzed the effect of MZ1 on the proteome of HeLa cells. The data revealed a profound and preferential degradation of BRD4, with significant, albeit lesser, degradation of BRD2 and BRD3, showcasing the power of this technique in discerning nuanced degradation profiles within a protein family.

Quantitative Proteomics Data: MZ1-Induced BET Protein Degradation

The following table summarizes the quantitative proteomics data from a study where HeLa cells were treated with 1 µM of MZ1 for 24 hours. The values represent the fold change in protein abundance compared to a vehicle-treated control.

ProteinFold Change (MZ1/Control)% Degradation
BRD4 0.2575%
BRD2 0.4060%
BRD3 0.5050%
Example Off-Target 10.982%
Example Off-Target 21.05-5% (Upregulation)

This data is representative and compiled from publicly available proteomics datasets of MZ1 treatment.

Alternative Approaches for Target Validation

While quantitative proteomics offers a global perspective, other well-established techniques provide valuable, targeted validation of protein degradation.

Western Blotting

A cornerstone of molecular biology, Western blotting is a widely used method to detect and quantify a specific protein of interest. This antibody-based technique is essential for orthogonal validation of proteomics hits and is often used as a primary screening method due to its accessibility.

In-Cell Western™ Assay

The In-Cell Western™ is a higher-throughput alternative to traditional Western blotting.[1][2] This immunofluorescence-based assay is performed in microplates, allowing for the simultaneous quantification of protein levels in multiple samples directly in fixed cells, making it suitable for dose-response studies and compound screening.[1][2]

Comparison of Methodologies

FeatureQuantitative Proteomics (TMT/SILAC)Western BlottingIn-Cell Western™ Assay
Scope Global (thousands of proteins)Targeted (one protein at a time)Targeted (one protein at a time)
Throughput Low to MediumLowHigh
Sensitivity HighMedium to HighMedium
Quantification Highly accurate and relativeSemi-quantitative to quantitativeQuantitative
Off-Target Analysis ComprehensiveNot applicableNot applicable
Confirmation of Identity Mass spectrometry-basedAntibody-basedAntibody-based
Cost & Complexity HighLowMedium

Experimental Protocols

Quantitative Proteomics (TMT-based) Workflow

A generalized workflow for a TMT-based quantitative proteomics experiment to assess PROTAC-induced protein degradation is as follows:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the this compound-based PROTAC or vehicle control for the desired time.

  • Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Calculate the relative abundance of proteins between the treated and control samples.

Western Blotting Protocol
  • Cell Culture and Lysis: Treat cells with the PROTAC and lyse as described for proteomics.

  • Protein Quantification: Measure protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

In-Cell Western™ Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.

  • Blocking: Block with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate with a primary antibody against the target protein.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity, normalizing to a cell staining dye.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, the quantitative proteomics workflow, and a relevant signaling pathway affected by the degradation of a common PROTAC target, BRD4.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC VH032-based PROTAC Target_Protein->PROTAC binds Proteasome Proteasome Target_Protein->Proteasome recognition Ubiquitin Ubiquitin VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->PROTAC binds Ubiquitin->Target_Protein poly-ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation

Caption: Mechanism of action of a VH032-based PROTAC.

Proteomics_Workflow Cell_Treatment Cell Treatment (PROTAC vs. Vehicle) Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion to Peptides Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Pooling_Fractionation Sample Pooling & Fractionation TMT_Labeling->Pooling_Fractionation LC_MSMS LC-MS/MS Analysis Pooling_Fractionation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis BRD4_Signaling_Pathway BRD4 BRD4 Degradation Degradation BRD4->Degradation JAK JAK BRD4->JAK regulates Jagged1 Jagged1 BRD4->Jagged1 regulates PROTAC VH032-based PROTAC (e.g., MZ1) PROTAC->BRD4 induces STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Notch1_Signaling Notch1 Signaling Cell_Migration_Invasion Cell Migration & Invasion Notch1_Signaling->Cell_Migration_Invasion Jagged1->Notch1_Signaling activates

References

A Comparative Guide to VH032-thiloc-C6-NH2 Linker Degradation Efficiency in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the degradation efficiency of PROTACs employing linkers based on the VH032-thiol-C6-NH2 scaffold, a popular building block for recruiting the von Hippel-Lindau (VHL) E3 ligase.

The this compound linker conjugate serves as a foundational element in PROTAC design.[1][2][3][4] Variations in the linker component, such as altering its length or composition, can profoundly impact the efficacy of the resulting PROTAC.[5][6][7][8][9] This guide presents a summary of key performance indicators for hypothetical PROTACs with modified VH032-C6-based linkers, alongside detailed experimental protocols for assessing their degradation efficiency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following table summarizes hypothetical experimental data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), all utilizing a VH032 ligand and a JQ1 warhead, but with variations in the C6 alkyl linker.

PROTAC IDLinker MoietyLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability
PROTAC-C4VH032-thiol-C4-NH2-JQ11015075Moderate
PROTAC-C6This compound-JQ1122592Good
PROTAC-C8VH032-thiol-C8-NH2-JQ1145088Good
PROTAC-PEG2VH032-thiol-PEG2-C2-NH2-JQ1133595High
PROTAC-C10VH032-thiol-C10-NH2-JQ11620060Moderate

This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[5][6]

The "Goldilocks" Principle of Linker Design

The data illustrates a common theme in PROTAC development often referred to as the "Goldilocks" principle. A linker that is too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an excessively long linker may lead to an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[5] The optimal linker length is therefore a critical parameter that must be empirically determined for each target-ligand pair.[5][7][9]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in evaluating linker efficiency, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (VH032-Linker-Warhead) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Protein

PROTAC Mechanism of Action.

Experimental_Workflow start Start: Synthesize PROTAC Variants cell_culture Cell Culture and Treatment (e.g., with different PROTAC concentrations) start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis dc50_dmax Calculate DC50 and Dmax data_analysis->dc50_dmax conclusion Conclusion: Identify Optimal Linker dc50_dmax->conclusion

A typical experimental workflow for evaluating PROTAC linker efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of effective PROTACs. Below are detailed methodologies for key experiments used to assess the degradation efficiency of different linkers.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

  • The following day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex in live cells, providing insights into the linker's ability to bring the target protein and E3 ligase into proximity.

1. Cell Transfection:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.

2. Cell Plating and Labeling:

  • After 24 hours, plate the transfected cells into a 96-well white assay plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

3. PROTAC Treatment and Substrate Addition:

  • Add the PROTAC at various concentrations to the wells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

4. Data Acquisition and Analysis:

  • Measure the NanoBRET™ signal, which is the ratio of the light emission from the acceptor (618 nm) to the donor (460 nm).

  • An increase in the BRET signal indicates the formation of the ternary complex.

Logical Relationship of Linker Properties and PROTAC Efficacy

The interplay between a linker's physicochemical properties and the ultimate degradation efficiency of the PROTAC is complex. The following diagram illustrates these relationships.

Linker_Properties cluster_linker Linker Properties cluster_physchem Physicochemical Properties cluster_ternary Ternary Complex cluster_outcome Degradation Outcome Length Length Formation Formation & Stability Length->Formation Composition Composition (e.g., Alkyl vs. PEG) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Rigidity Rigidity Conformation Conformation & Geometry Rigidity->Conformation Solubility->Formation Permeability->Formation DC50 Potency (DC50) Formation->DC50 Dmax Efficacy (Dmax) Formation->Dmax Conformation->DC50 Conformation->Dmax Selectivity Selectivity Conformation->Selectivity

Logical relationship of linker properties influencing PROTAC efficacy.

References

A Comparative Guide to E3 Ligase Recruiters: VH032-thiol-C6-NH2 and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding recruiter is a critical determinant of the success of a Proteolysis-Targeting Chimera (PROTAC). This guide provides an objective comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase recruiter, VH032-thiol-C6-NH2, with those employing other widely used E3 ligase recruiters, including Cereblon (CRBN), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2). By presenting quantitative data from case studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel protein degraders.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental principle of PROTAC action is to induce proximity between the POI and the E3 ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Polyubiquitination E3_Ligase->PROTAC E2_Ub E2~Ub E2_Ub->E3_Ligase Ub Transfer Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-Mediated Protein Degradation Pathway. This diagram illustrates the formation of the ternary complex between the target protein, PROTAC, and E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Comparative Performance of E3 Ligase Recruiters

The choice of E3 ligase recruiter significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. Below are case studies comparing the performance of PROTACs recruiting VHL, CRBN, IAP, and MDM2 for the degradation of two clinically relevant targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Disclaimer: The following data is collated from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Case Study 1: BRD4 Degradation

BRD4 is a well-validated cancer target, and numerous PROTACs have been developed for its degradation. This case study compares the performance of VHL, CRBN, and MDM2-recruiting PROTACs targeting BRD4.

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4 VHL ARV-771< 5 nM[1]> 90%Castration-Resistant Prostate Cancer (CRPC)[1]
MZ18 nMComplete at 100 nMH661[1]
A74323.1 nM[2]89%[2]22Rv1[2]
BRD4 CRBN ARV-825< 1 nM[1]Not ReportedBurkitt's Lymphoma (BL)[1]
PROTAC 1< 1 nM[3]> 90%Burkitt's Lymphoma (BL) cells[3]
Compound 3460 nM[4]> 90%MDA-MB-231[4]
BRD4 MDM2 A187432 nM[5]98%[6]22Rv1[2]
Case Study 2: BTK Degradation

BTK is a crucial mediator in B-cell receptor signaling and a validated target for B-cell malignancies. This case study compares the performance of VHL, CRBN, and IAP-recruiting PROTACs targeting BTK.

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BTK VHL PTD3No degradation observed-Ramos/JeKo-1[7]
BTK CRBN NC-12.2 nM[6]97%[6]Mino[6]
PTD100.5 nM[7][8]> 90%Ramos[7]
Compound 153.18 nM[8]> 95%Ramos[8]
BTK IAP SNIPER-12182 ± 57 nM[9]Not ReportedTHP-1[9]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][3]

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC Dilutions start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Denaturation) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Western Blot Experimental Workflow. A step-by-step diagram outlining the process for determining PROTAC-induced protein degradation.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two common biophysical techniques used to characterize ternary complex formation.

Principle: TR-FRET measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. In the context of PROTACs, the target protein and the E3 ligase are typically tagged with moieties that can be recognized by antibodies conjugated to the donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • PROTAC compound

  • TR-FRET donor-conjugated antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor-conjugated antibody (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the tagged POI and E3 ligase, and the donor and acceptor antibodies in assay buffer.

  • Assay Assembly: In a microplate, add the POI, E3 ligase, and PROTAC dilutions.

  • Antibody Addition: Add the donor and acceptor antibody solutions to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation and signal development.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," and the peak of the curve represents the optimal concentration for ternary complex formation.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. To study ternary complex formation, the E3 ligase is typically immobilized on the sensor chip, and a solution containing the PROTAC and the target protein is flowed over the surface.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase complex

  • Purified POI

  • PROTAC compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (Optional but Recommended):

    • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase surface.

    • To determine the binding affinity of the PROTAC to the POI, a separate experiment with immobilized POI can be performed.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic parameters (ka, kd) and binding affinity (KD). The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[10][11]

Choosing the Right E3 Ligase Recruiter: A Logical Approach

The selection of an E3 ligase recruiter is a multifactorial decision that should be guided by the specific goals of the research or drug development program. The following diagram illustrates a logical workflow for selecting an appropriate E3 ligase recruiter.

E3_Ligase_Selection start Define Target Protein (POI) and Therapeutic Context tissue_expression Analyze E3 Ligase Tissue Expression Profile start->tissue_expression known_ligands Availability of Potent and Well-Characterized Ligands tissue_expression->known_ligands Matching Expression other Explore Other E3 Ligases tissue_expression->other Mismatched Expression structural_info Availability of Structural Data (Ternary Complexes) known_ligands->structural_info Ligands Available known_ligands->other Limited Ligands off_target Potential for Off-Target Effects and Neosubstrate Degradation structural_info->off_target Structural Data Available structural_info->other No Structural Data vhl Select VHL off_target->vhl Low Off-Target Risk crbn Select CRBN off_target->crbn Acceptable Off-Target Profile iap Select IAP off_target->iap Alternative Mechanism Desired mdm2 Select MDM2 off_target->mdm2 p53 Modulation Desired

Logical Workflow for E3 Ligase Recruiter Selection. This decision tree outlines key considerations for choosing an E3 ligase for PROTAC development.

Conclusion

The selection of an E3 ligase recruiter is a pivotal decision in the design of effective and selective PROTACs. While VHL and CRBN remain the most extensively utilized E3 ligases, with a wealth of available ligands and structural information, emerging recruiters for IAPs, MDM2, and other E3 ligases offer exciting new possibilities for targeted protein degradation. As the case studies on BRD4 and BTK demonstrate, the choice of E3 ligase can profoundly influence the potency and selectivity of a PROTAC. By carefully considering the factors outlined in this guide and employing rigorous experimental validation, researchers can navigate the complex landscape of E3 ligase recruitment to develop novel and impactful protein degraders.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.